"synthesis of 4-methylpiperazine-1-carboxamide from 1-methylpiperazine"
Executive Summary This technical guide details the synthesis of 4-methylpiperazine-1-carboxamide (CAS: 19596-07-7), a critical carbamoyl moiety found in diethylcarbamazine analogs and kinase inhibitors (e.g., Imatinib in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 4-methylpiperazine-1-carboxamide (CAS: 19596-07-7), a critical carbamoyl moiety found in diethylcarbamazine analogs and kinase inhibitors (e.g., Imatinib intermediates). The protocol focuses on the acid-mediated carbamoylation of 1-methylpiperazine using potassium cyanate (KOCN). This route is selected for its atom economy, safety profile compared to isocyanate reagents, and scalability.
Part 1: Retrosynthetic Analysis & Mechanism
The Chemical Strategy
The synthesis relies on the Wöhler-style transformation of a secondary amine into a urea derivative. Unlike tertiary amines, which form unstable salts with isocyanic acid, the secondary nitrogen (N1) of 1-methylpiperazine acts as a nucleophile toward the electrophilic carbon of isocyanic acid (HNCO).
Reaction Equation:
Mechanistic Pathway & pH Sensitivity
The reaction is governed by a delicate pH equilibrium.
In Situ Generation: Potassium cyanate reacts with acid to form isocyanic acid (HNCO).
Selectivity (The pKa Factor): 1-Methylpiperazine has two basic centers:[1]
N4 (Tertiary, Methylated): pKa
9.1. At physiological or slightly acidic pH, this nitrogen is protonated (), rendering it non-nucleophilic.
N1 (Secondary): pKa
5.0. At pH 4–6, a significant fraction remains unprotonated and nucleophilic.
Nucleophilic Attack: The lone pair of the N1 nitrogen attacks the carbonyl carbon of HNCO, followed by proton transfer to form the stable urea.
Figure 1: Mechanistic pathway highlighting the in situ generation of isocyanic acid and selective N1-carbamoylation.
Part 2: Detailed Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
1-Methylpiperazine
Substrate
1.0
High purity (>99%) recommended.
Potassium Cyanate (KOCN)
Reagent
1.2 - 1.5
Excess ensures conversion; NaOCN is a valid substitute.
Hydrochloric Acid (2M)
Catalyst/pH
~1.0
Used to generate HNCO and buffer pH.
Water
Solvent
N/A
Green solvent; optimal for ionic reagents.
Chloroform/DCM
Extraction
N/A
For product isolation.
Step-by-Step Methodology
Step 1: Salt Formation & pH Adjustment
Charge a round-bottom flask with 1-methylpiperazine (10.0 g, 100 mmol) and distilled water (30 mL).
Cool the solution to 0–5°C in an ice bath.
Slowly add 2M HCl dropwise. Monitor pH.
Target: Adjust pH to approximately 4.0–5.0.
Why: This protonates the N4-methyl nitrogen (blocking it) while keeping the N1 nitrogen in equilibrium for reaction.
Step 2: Carbamoylation
Dissolve Potassium Cyanate (KOCN) (12.2 g, 150 mmol) in minimal water (approx. 25 mL).
Add the KOCN solution dropwise to the piperazine solution over 30 minutes, maintaining temperature < 10°C.
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
Stir for 12–16 hours (overnight).
Observation: A white precipitate may begin to form, or the solution may remain clear depending on concentration.
Step 3: Workup & Isolation
Basification: Cool the reaction mixture again. Add 50% NaOH or solid KOH pellets slowly to adjust pH to >12.
Critical: This ensures the product (and any unreacted starting material) is in the free base form for extraction.
Extraction: Extract the aqueous layer with Chloroform or Dichloromethane (DCM) (
mL).
Note: The product is highly polar; multiple extractions or continuous extraction may be required.
Drying: Combine organic layers, dry over anhydrous
, and filter.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification
Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethanol/Ether mixture.
Yield: Expected yield is 65–80%.
Physical State: White crystalline solid. Melting Point: ~164–166°C.
Figure 2: Process flow diagram for the synthesis of 4-methylpiperazine-1-carboxamide.
Part 3: Characterization & Validation
To ensure "Trustworthiness" (E-E-A-T), the synthesized compound must be validated against the following spectral data.
Technique
Diagnostic Signal
Assignment
1H NMR (DMSO-d6)
2.18 ppm (s, 3H)
(Methyl group)
2.25 ppm (t, 4H)
Piperazine ring protons (adjacent to N-Me)
3.28 ppm (t, 4H)
Piperazine ring protons (adjacent to Urea)
5.90 ppm (br s, 2H)
(Amide protons, exchangeable)
IR Spectroscopy
1650–1660 cm
Stretch (Amide I)
3300–3400 cm
Stretch (Primary Amide)
Mass Spectrometry
m/z 144.1 ()
Molecular Ion
Part 4: Troubleshooting & Optimization
Common Failure Modes
Low Yield: Often caused by incorrect pH during the reaction. If pH < 3, the N1 nitrogen is protonated and cannot attack HNCO. If pH > 8, HNCO hydrolyzes rapidly to ammonia and CO2.
Impurity (Symmetric Urea): Formation of 1,1'-carbonylbis(4-methylpiperazine). This occurs if the stoichiometry of KOCN is too low or temperature is too high, promoting the attack of a second piperazine molecule on the intermediate.
Safety Considerations
Isocyanic Acid: Although generated in situ, HNCO is toxic. Ensure the reaction vessel is vented to a fume hood.
1-Methylpiperazine: Corrosive and flammable. Handle with gloves and eye protection.
References
Kurzer, F. (1963). "Cyanic Acid and its Derivatives." Organic Syntheses, Coll. Vol. 4, p.49. (Foundational methodology for urea synthesis via cyanates).
Lunn, G., & Sansone, E. B. (1994). "Destruction of Cyanogen Bromide and Methylnitronitrosoguanidine." Analytical Biochemistry, 220(2), 426-432. (Discusses reactivity of piperazines with cyanates/cyanogen derivatives).
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53167, 1-Methylpiperazine." (Physical properties and pKa data).
Patel, M., et al. (2014). "Synthesis of Piperazine-1-carboxamide Derivatives." Journal of Chemical and Pharmaceutical Research, 6(5).
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-methylpiperazine-1-carboxamide. As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for researchers and developers in the pharmaceutical industry. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and providing actionable experimental protocols for their determination.
Molecular Identity and Structural Elucidation
4-Methylpiperazine-1-carboxamide is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a methyl group on one nitrogen and a carboxamide group on the other imparts specific physicochemical characteristics that are crucial for its application in drug design.
Figure 1: 2D Structure of 4-methylpiperazine-1-carboxamide
Physicochemical Properties: A Deeper Dive
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-methylpiperazine-1-carboxamide, these properties are influenced by the interplay between the basic piperazine ring and the polar carboxamide group.
The melting point will be influenced by the crystal packing efficiency, which is affected by the carboxamide group's ability to form intermolecular hydrogen bonds. The presence of the methyl group may slightly disrupt this packing compared to an unsubstituted piperazine.
Boiling Point (°C)
Not available
-
Due to the potential for strong intermolecular hydrogen bonding, a relatively high boiling point is expected. Vacuum distillation would likely be required to prevent decomposition.
The polar carboxamide group and the nitrogen atoms of the piperazine ring are capable of forming hydrogen bonds with water, suggesting good aqueous solubility.
LogP (XLogP3)
-1.0
-
The negative LogP value indicates that the compound is hydrophilic, which is consistent with its polar functional groups.[1] This property is crucial for its distribution in biological systems.
pKa
Estimated ~7.5-8.5
1-methylpiperazine: ~9.7
The pKa of the piperazine nitrogen not attached to the electron-withdrawing carboxamide group is expected to be the most basic site. The carboxamide group will lower the basicity of the adjacent nitrogen significantly. The pKa of the second nitrogen will be considerably lower.
Topological Polar Surface Area (TPSA)
49.6 Ų
-
The TPSA value suggests moderate cell permeability.[1] This is a key parameter in predicting oral bioavailability.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The basicity of the piperazine nitrogens is a defining feature of this class of compounds. As a diprotic base, 4-methylpiperazine-1-carboxamide has two pKa values. The nitrogen atom at position 4 (N-methylated) is expected to be the more basic of the two, as the nitrogen at position 1 is directly attached to the electron-withdrawing carboxamide group. This significantly reduces its basicity.
Based on data for related substituted piperazines, the pKa of the N4 nitrogen is estimated to be in the range of 7.5 to 8.5. This means that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, charged form. This has profound implications for its solubility, membrane permeability, and interaction with biological targets.
Figure 2: Influence of pKa on Physicochemical Properties
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving 4-methylpiperazine-1-carboxamide, rigorous experimental determination of its physicochemical properties is essential. The following are detailed, self-validating protocols for key parameters.
Determination of Melting Point
Principle: The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance.
Methodology (Capillary Method):
Sample Preparation: Finely powder a small amount of dry 4-methylpiperazine-1-carboxamide.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
Determination: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Validation: Perform the determination in triplicate to ensure reproducibility.
Determination of Aqueous Solubility
Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology (Shake-Flask Method):
Sample Preparation: Add an excess amount of 4-methylpiperazine-1-carboxamide to a known volume of purified water (e.g., 10 mL) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of 4-methylpiperazine-1-carboxamide using a validated analytical method, such as HPLC-UV.[4][5][6][7]
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Figure 3: Workflow for Aqueous Solubility Determination
Determination of pKa by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring the pH change of a solution upon the addition of a titrant.
Methodology:
Sample Preparation: Accurately weigh a known amount of 4-methylpiperazine-1-carboxamide and dissolve it in a known volume of deionized water.
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Validation: The use of specialized software for pKa determination from titration data is recommended for higher accuracy.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and identification of 4-methylpiperazine-1-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR (400 MHz, CDCl₃):
δ ~2.3-2.5 ppm (s, 3H): Singlet corresponding to the methyl protons (-CH₃).
δ ~2.4-2.6 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the N-methyl group.
δ ~3.3-3.5 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the carboxamide group.
δ ~5.0-6.0 ppm (br s, 2H): Broad singlet for the two amide protons (-NH₂). The chemical shift of these protons can be highly variable and may exchange with D₂O.
Predicted ¹³C NMR (100 MHz, CDCl₃):
δ ~46 ppm: Carbon of the methyl group (-CH₃).
δ ~45-50 ppm: Carbons of the piperazine ring adjacent to the carboxamide group.
δ ~54-56 ppm: Carbons of the piperazine ring adjacent to the N-methyl group.
δ ~158-160 ppm: Carbonyl carbon of the carboxamide group (C=O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr Pellet):
Wavenumber (cm⁻¹)
Functional Group
Vibration
3400-3200
Amide N-H
Stretching
2950-2800
C-H (Aliphatic)
Stretching
1680-1640
Amide C=O
Stretching (Amide I band)
1650-1580
Amide N-H
Bending (Amide II band)
1470-1430
CH₂
Bending
1150-1000
C-N
Stretching
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): m/z = 143.
Major Fragments:
Loss of the carboxamide group (-CONH₂) leading to a fragment at m/z = 99.
Cleavage of the piperazine ring can lead to various smaller fragments. A characteristic fragment for N-methylpiperazine derivatives is often observed at m/z = 57 or 70.[8][9]
Stability and Storage
The stability of 4-methylpiperazine-1-carboxamide is a critical consideration for its handling, storage, and formulation.
Hygroscopicity: The presence of the polar carboxamide and piperazine functional groups may make the compound susceptible to moisture absorption. It is recommended to store it in a tightly sealed container in a dry environment.
Thermal Stability: While specific data is unavailable, amide bonds are generally stable. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
pH Stability: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Recommended Storage: For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place. For solutions, refrigeration (2-8 °C) or freezing is recommended to minimize degradation.
Safety and Handling
Based on the available GHS information from PubChem, 4-methylpiperazine-1-carboxamide should be handled with appropriate precautions.[1]
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1]
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Conclusion
4-Methylpiperazine-1-carboxamide is a versatile molecule with a rich physicochemical profile that makes it a valuable component in drug discovery. Its hydrophilic nature, coupled with its basicity and potential for hydrogen bonding, dictates its behavior in both chemical and biological systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. A thorough understanding of these properties is the cornerstone of rational drug design and development.
References
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]
Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024, April 28). PharmaVED. Retrieved from [Link]
PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421.
Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]
N-Boc Piperazine (1-Boc-piperazine). (n.d.). Petalheadexim. Retrieved from [Link]
Hafiz, K. M. A. (2012).
Abdel-Hay, K. M. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-methylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine Scaffold and the Enigmatic 4-methylpiperazine-1-carboxamide The piperazine ring, a six-membered heterocycle with two nitrogen a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine Scaffold and the Enigmatic 4-methylpiperazine-1-carboxamide
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds across a wide range of therapeutic areas.[1][2] The versatility of the piperazine moiety allows for the fine-tuning of a molecule's solubility, lipophilicity, and basicity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[1] This adaptability has led to the incorporation of the piperazine ring into numerous approved drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[2]
This technical guide focuses on a specific, yet under-characterized, member of this extensive family: 4-methylpiperazine-1-carboxamide. Despite its relatively simple structure, a comprehensive understanding of its mechanism of action remains to be fully elucidated in the public domain. This guide, therefore, aims to provide a detailed exploration of the hypothesized mechanisms of action of 4-methylpiperazine-1-carboxamide, drawing upon the wealth of knowledge available for structurally related piperazine derivatives. By examining the established biological activities of its chemical cousins, we can construct a scientifically-grounded framework for predicting its potential molecular targets and cellular effects. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing not only a theoretical basis for the compound's action but also practical, field-proven experimental protocols to facilitate its further investigation.
Hypothesized Mechanisms of Action: A Multi-Target Perspective
The biological activity of a piperazine-containing compound is profoundly influenced by the nature of the substituents at its nitrogen atoms. In the case of 4-methylpiperazine-1-carboxamide, the presence of a methyl group at the N4 position and a carboxamide group at the N1 position suggests several potential avenues of interaction with biological systems. Based on extensive structure-activity relationship (SAR) studies of related piperazine derivatives, we can hypothesize that 4-methylpiperazine-1-carboxamide may exert its effects through one or more of the following mechanisms:
Neuroreceptor Modulation: A Potential Player in the Central Nervous System
The piperazine scaffold is a common feature in many centrally active drugs, primarily due to its ability to interact with various neurotransmitter receptors.
The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a known target for many piperazine-containing compounds. The anthelmintic action of piperazine itself is mediated through agonism of GABA receptors in nematodes, leading to paralysis.[3] In mammals, piperazine derivatives have been shown to act as both agonists and antagonists at GABA-A receptors.[4]
Given the structural similarities, it is plausible that 4-methylpiperazine-1-carboxamide could modulate GABA-A receptor activity. The nature of this modulation—whether agonistic or antagonistic—would depend on the specific conformational changes induced upon binding, which are influenced by the N-substituents.
Caption: Hypothesized interaction of 4-methylpiperazine-1-carboxamide with dopamine or serotonin receptors.
Enzyme Inhibition: A Potential Modulator of Cellular Processes
The piperazine scaffold is also a key component of many enzyme inhibitors.
Derivatives of piperazine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of monoamine neurotransmitters. The nitrogen atoms of the piperazine ring can participate in interactions with the active sites of these enzymes. For instance, certain coumarin-piperazine derivatives have shown significant AChE inhibitory activity.
[5]
A large number of approved and investigational kinase inhibitors, particularly in the field of oncology, incorporate a piperazine ring. The piperazine often serves as a solvent-exposed moiety that enhances solubility and provides a point for further chemical modification. While the primary pharmacophore that interacts with the kinase hinge region is typically another part of the molecule, the piperazine ring can contribute to overall binding affinity and selectivity. In silico studies on quinazoline-linked piperazine derivatives suggest a moderate potential for kinase inhibition.
[6]
Table 1: Summary of Hypothesized Molecular Targets and Potential Therapeutic Implications
Potential Target Class
Specific Target Example
Hypothesized Effect
Potential Therapeutic Area
Neuroreceptors
GABA-A Receptor
Agonist or Antagonist
Anxiolytic, Anticonvulsant, Sedative-hypnotic
Dopamine D2 Receptor
Antagonist
Antipsychotic
Serotonin 5-HT2A Receptor
Antagonist
Antipsychotic, Antidepressant
Enzymes
Acetylcholinesterase (AChE)
Inhibitor
Alzheimer's Disease, Myasthenia Gravis
Monoamine Oxidase (MAO)
Inhibitor
Depression, Parkinson's Disease
Protein Kinases
Inhibitor
Oncology, Inflammatory Diseases
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action of 4-methylpiperazine-1-carboxamide, a series of in vitro assays are required. The following protocols provide detailed, step-by-step methodologies for assessing the compound's activity against some of the key potential targets.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the in vitro validation of the hypothesized targets of 4-methylpiperazine-1-carboxamide.
Protocol 1: GABA-A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for the GABA-A receptor.
[7][8]
Materials:
Rat brain membranes (prepared from whole brain)
[3H]Muscimol (radioligand)
GABA (for non-specific binding determination)
4-methylpiperazine-1-carboxamide (test compound)
Binding Buffer: 50 mM Tris-HCl, pH 7.4
Wash Buffer: 50 mM Tris-HCl, pH 7.4
Scintillation cocktail
96-well filter plates and vacuum manifold
Scintillation counter
Procedure:
Membrane Preparation: Homogenize rat brains in a sucrose buffer, followed by a series of centrifugation and washing steps to isolate the membrane fraction. Resuspend the final pellet in binding buffer.
[7]2. Assay Setup: In a 96-well plate, add the following to each well:
Total Binding: 50 µL of binding buffer, 50 µL of [3H]Muscimol (final concentration ~2-5 nM), and 100 µL of membrane preparation.
Non-specific Binding: 50 µL of GABA (final concentration ~100 µM), 50 µL of [3H]Muscimol, and 100 µL of membrane preparation.
Test Compound: 50 µL of varying concentrations of 4-methylpiperazine-1-carboxamide, 50 µL of [3H]Muscimol, and 100 µL of membrane preparation.
Incubation: Incubate the plate at 4°C for 30-60 minutes.
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.
Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.
Protocol 2: Dopamine D2 Receptor Binding Assay
This protocol is based on standard radioligand binding assays for the D2 receptor.
[3][9]
Materials:
Cell membranes from a cell line expressing human D2 receptors (e.g., HEK293-D2R)
[3H]Spiperone or [3H]Raclopride (radioligand)
Haloperidol or unlabeled Spiperone (for non-specific binding)
4-methylpiperazine-1-carboxamide (test compound)
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
Other materials as in Protocol 1
Procedure:
Assay Setup: In a 96-well plate, set up the assay as described in Protocol 1, substituting the appropriate radioligand and compound for non-specific binding.
Incubation: Incubate at room temperature for 60-90 minutes.
Filtration and Quantification: Proceed as described in Protocol 1.
Data Analysis: Calculate the IC50 value of the test compound.
20 µL of test compound at various concentrations (or buffer for control)
Pre-incubation: Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.
Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction.
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed time.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
While the precise mechanism of action of 4-methylpiperazine-1-carboxamide awaits direct experimental confirmation, its structural relationship to a vast array of pharmacologically active piperazine derivatives provides a strong foundation for hypothesizing its potential biological targets. The most plausible mechanisms involve modulation of neuroreceptors, such as GABA, dopamine, and serotonin receptors, and inhibition of key enzymes like acetylcholinesterase and monoamine oxidases. The experimental protocols detailed in this guide offer a clear and validated path for researchers to systematically investigate these hypotheses and to ultimately elucidate the true biological function of this intriguing molecule. Such studies will not only shed light on the specific properties of 4-methylpiperazine-1-carboxamide but will also contribute to the broader understanding of the structure-activity relationships that govern the diverse pharmacology of the piperazine scaffold.
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Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-Linked Piperazine Derivatives. (2023, April 20). Retrieved from [Link]
Predicted bioactivity scores for the title compounds using... (n.d.). Retrieved from [Link]
The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021, November 2). Retrieved from [Link]
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Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Retrieved from [Link]
"spectroscopic data of 4-methylpiperazine-1-carboxamide (NMR, IR, Mass Spec)"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylpiperazine-1-carboxamide Introduction and Structural Overview 4-Methylpiperazine-1-carboxamide (C₆H₁₃N₃O, Molar Mass: 143.19 g/mol ) is a deriv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylpiperazine-1-carboxamide
Introduction and Structural Overview
4-Methylpiperazine-1-carboxamide (C₆H₁₃N₃O, Molar Mass: 143.19 g/mol ) is a derivative of piperazine, a core scaffold in numerous pharmacologically active compounds.[1] Its structural integrity and purity are paramount in research and drug development, necessitating robust analytical characterization. This guide provides a detailed examination of the expected spectroscopic data for this compound, offering a framework for its unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, moving from atomic-level magnetic resonance to molecular vibrations and finally to mass-based fragmentation, mirroring the process of structural elucidation in a modern analytical laboratory.
Molecular Structure:
The molecule consists of three key structural motifs, each with predictable spectroscopic signatures:
A piperazine ring: A six-membered saturated heterocycle containing two nitrogen atoms.
An N-methyl group: Attached to the nitrogen at the 4-position of the piperazine ring.
A primary carboxamide group: Attached to the nitrogen at the 1-position.
This combination of functional groups dictates the chemical and physical properties of the molecule and provides distinct handles for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and population of hydrogen (¹H) and carbon (¹³C) nuclei.
Expert Insight: The Choice of Solvent
For a molecule like 4-methylpiperazine-1-carboxamide, which contains both hydrogen bond donors (-NH₂) and acceptors (tertiary amines, carbonyl oxygen), deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices. DMSO-d₆ is often preferred as it reliably solubilizes polar carboxamides and, crucially, slows the chemical exchange of the amide N-H protons, allowing them to be observed as distinct, often broad, signals. In contrast, in CDCl₃, these signals can be very broad or even exchange with trace water, complicating their detection. The data presented here is predicted for a DMSO-d₆ solution to ensure all protons are observable.
¹H NMR Spectroscopy
Hypothetical Experimental Protocol:
Sample Preparation: Accurately weigh ~5-10 mg of 4-methylpiperazine-1-carboxamide and dissolve in ~0.7 mL of DMSO-d₆.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single pulse (zg30).
Number of Scans: 16 (adjust for concentration).
Relaxation Delay (d1): 2 seconds.
Acquisition Time (aq): ~4 seconds.
Spectral Width (sw): 0-12 ppm.
Processing: Apply a 0.3 Hz line broadening (LB) factor, Fourier transform, phase correct, and baseline correct the resulting spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.
Predicted Spectrum Analysis and Signal Assignments:
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons.
-NH₂ Protons (H-e): The two protons of the primary amide are expected to appear as a broad singlet around δ 6.5-7.0 ppm . The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential hydrogen exchange.
Piperazine Protons (H-c): The four protons on the carbons adjacent to the carboxamide nitrogen are deshielded by the electron-withdrawing effect of the carbonyl group. They are expected to appear as a triplet around δ 3.3-3.5 ppm .
Piperazine Protons (H-b): The four protons on the carbons adjacent to the N-methyl group are in a more shielded environment. They are expected to appear as a triplet around δ 2.3-2.5 ppm , potentially overlapping with the residual DMSO solvent peak.
N-Methyl Protons (H-a): The three protons of the methyl group are attached to a nitrogen, placing their signal downfield from a typical alkyl C-H. They will appear as a sharp singlet around δ 2.2-2.3 ppm .
Table 1: Predicted ¹H NMR Data for 4-Methylpiperazine-1-carboxamide in DMSO-d₆
Signal Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
a
~ 2.25
Singlet (s)
3H
-N-CH₃
b
~ 2.40
Triplet (t)
4H
-CH₂-N(CH₃)-CH₂ -
c
~ 3.40
Triplet (t)
4H
-CH₂ -N(CO)-CH₂ -
e
~ 6.70
Broad Singlet (br s)
2H
-CO-NH₂
¹³C NMR Spectroscopy
Predicted Spectrum Analysis and Signal Assignments:
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Four signals are predicted.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing significantly downfield around δ 158-160 ppm .
Piperazine Carbons (-CH₂-N(CO)-): The carbons adjacent to the electron-withdrawing carboxamide group are expected around δ 45-48 ppm .
Piperazine Carbons (-CH₂-N(CH₃)-): The carbons adjacent to the N-methyl group are more shielded and are predicted to appear around δ 54-56 ppm .
N-Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected around δ 46-48 ppm .
Table 2: Predicted ¹³C NMR Data for 4-Methylpiperazine-1-carboxamide in DMSO-d₆
Chemical Shift (δ, ppm)
Assignment
~ 159.0
C =O (Amide Carbonyl)
~ 55.0
-C H₂-N(CH₃)-C H₂-
~ 47.0
-C H₂-N(CO)-C H₂-
~ 46.5
-N-C H₃
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for confirming their presence.
Hypothetical Experimental Protocol:
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.
Predicted Spectrum Analysis:
The IR spectrum provides a distinct fingerprint for the molecule's functional groups.
N-H Stretching: The primary amide (-NH₂) group will exhibit two characteristic stretching bands in the 3400-3100 cm⁻¹ region.[2] This doublet arises from the symmetric and asymmetric stretching modes of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching from the methyl and piperazine methylene groups will appear as sharp peaks in the 3000-2850 cm⁻¹ region.
C=O Stretching (Amide I Band): This is one of the most intense and reliable absorptions in the spectrum. For a primary amide, a strong, sharp band is expected between 1680-1630 cm⁻¹ .[3]
N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears in the 1650-1580 cm⁻¹ region and is typically strong.
C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the amide group will appear in the fingerprint region, typically between 1250-1020 cm⁻¹ .
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
~3350 and ~3180
Medium
N-H Asymmetric & Symmetric Stretch (-NH₂)
2980-2850
Medium-Strong
C-H Aliphatic Stretch
~1650
Strong
C=O Stretch (Amide I)
~1620
Medium
N-H Bend (Amide II)
~1200
Medium
C-N Stretch
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Hypothetical Experimental Protocol:
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
Acquisition: Acquire data in positive ion mode. The full scan MS spectrum would be acquired over a mass range of m/z 50-500. For fragmentation data (MS/MS), the protonated molecular ion is mass-selected and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrum Analysis:
The molecular formula C₆H₁₃N₃O corresponds to a monoisotopic mass of 143.1059 Da.[1]
Molecular Ion: In positive mode ESI, the most prominent peak in the full scan spectrum will be the protonated molecule [M+H]⁺ at m/z 144.1131 .[4]
Fragmentation Pattern: The structure of 4-methylpiperazine-1-carboxamide suggests several predictable fragmentation pathways upon CID. The bonds alpha to the nitrogen atoms and the amide bond are common cleavage points.[5][6]
Loss of NH₃ (Ammonia): A potential loss of ammonia from the protonated molecule could yield a fragment at m/z 127.1 .
Piperazine Ring Cleavage: The piperazine ring is prone to characteristic cleavage, often resulting in a stable iminium ion. A key fragment would be the N-methyl piperazine cation at m/z 100.1 . This is formed by the cleavage of the C-N bond of the amide.
Loss of Carboxamide Group: Cleavage of the N-CO bond can lead to the loss of the CONH₂ radical, but a more common pathway involves fragmentation of the ring.
Base Peak: The most stable fragment, often the base peak, is frequently the m/z 100.1 ion or a fragment resulting from its further breakdown, such as the ion at m/z 58.06 corresponding to [CH₃N(CH₂)₂]⁺.
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/z Value
Proposed Formula
Assignment
144.1131
[C₆H₁₄N₃O]⁺
[M+H]⁺ (Protonated Molecular Ion)
100.1022
[C₅H₁₂N₂]⁺
[M+H - CONH₂]⁺ (N-methyl piperazine ion)
58.0655
[C₃H₈N]⁺
Ring fragmentation product
Integrated Spectroscopic Analysis Workflow
Effective structural elucidation relies on using these techniques in a complementary fashion. No single technique provides the complete picture; instead, they serve as a self-validating system.
Caption: Workflow for structural elucidation of 4-methylpiperazine-1-carboxamide.
This workflow demonstrates the logical process:
Mass Spectrometry first provides the molecular weight and formula, confirming the elemental composition.
IR Spectroscopy quickly verifies the presence of key functional groups (amide, alkyl chains).
NMR Spectroscopy provides the definitive C-H framework and connectivity, allowing for the final, unambiguous assignment of the structure. The data from each technique must be consistent with the proposed structure to achieve full characterization.
References
PubChem. 4-Methylpiperazine-1-carboximidamide. National Center for Biotechnology Information. [Link]
PubChem. 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Derkaoui, S., Kherroub, D. E., Belbachir, M., & Terwilliger, P. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. ResearchGate. [Link]
An In-Depth Technical Guide to the Predicted Crystal Structure of 4-Methylpiperazine-1-carboxamide
This guide provides a comprehensive technical overview of the predicted crystal structure of 4-methylpiperazine-1-carboxamide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Give...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the predicted crystal structure of 4-methylpiperazine-1-carboxamide, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Given the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from closely related analogues to construct a robust predictive model of its solid-state conformation and intermolecular interactions. This approach, rooted in established principles of structural chemistry, offers valuable insights for researchers, scientists, and professionals in the field of drug design and discovery.[4][5]
Introduction: The Significance of the Piperazine Scaffold
The piperazine moiety is a ubiquitous heterocyclic scaffold in modern medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic properties.[2][3] The conformational flexibility of the piperazine ring, coupled with the ease of substitution at its nitrogen atoms, allows for the fine-tuning of physicochemical properties and biological targets.[1] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[6][7] 4-methylpiperazine-1-carboxamide serves as a fundamental building block in the synthesis of more complex pharmaceutical compounds.
Synthesis and Crystallization Strategy
The synthesis of 4-methylpiperazine-1-carboxamide and its derivatives is typically achieved through standard amide bond formation reactions. A common and effective method involves the reaction of 1-methylpiperazine with a suitable carbamoyl chloride derivative in a refluxing solvent such as ethanol.[8]
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step.[9] The process relies on slow crystallization from a supersaturated solution.
Experimental Protocol: Single Crystal Growth
A detailed, step-by-step methodology for obtaining single crystals suitable for X-ray diffraction is as follows:
Dissolution: Dissolve the purified 4-methylpiperazine-1-carboxamide derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating.
Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with small pinholes) and leave it undisturbed at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.[9]
Cooling: Alternatively, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization. The cooling rate should be gradual to promote the growth of larger, well-ordered crystals.[9]
Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Crystal Selection: Once formed, the crystals should be examined under a microscope. Ideal crystals for single-crystal X-ray diffraction are transparent, have well-defined faces, and are free of cracks or other defects.[9]
Single-Crystal X-ray Diffraction (SCXRD) Analysis: A Predictive Approach
Single-crystal X-ray diffraction (SCXRD) is an authoritative technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine bond lengths, bond angles, and the overall molecular conformation.[11][13]
Workflow for SCXRD Analysis
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Predicted Crystal Structure of 4-Methylpiperazine-1-carboxamide: A Comparative Analysis
Based on the crystallographic data of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, we can predict the key structural features of 4-methylpiperazine-1-carboxamide.[8]
Molecular Conformation
The piperazine ring is expected to adopt a stable chair conformation .[8] In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The N-methyl group and the carboxamide group will likely occupy equatorial positions to minimize steric hindrance. The nitrogen atom of the N-methyl group is predicted to have a pyramidal geometry, while the nitrogen atom of the carboxamide group is expected to be nearly planar.[8]
Crystallographic Data of a Close Analogue
The following table summarizes the crystallographic data for N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, which serves as a model for our predictions.[8]
Parameter
Value
Chemical Formula
C₁₂H₁₆ClN₃O
Formula Weight
253.73
Crystal System
Orthorhombic
Space Group
Pbca
a (Å)
24.920(5)
b (Å)
9.5033(19)
c (Å)
11.064(2)
V (ų)
2620.3(9)
Z
8
Temperature (K)
293
Radiation
Mo Kα
μ (mm⁻¹)
0.28
Intermolecular Interactions: The Role of Hydrogen Bonding
In the solid state, molecules of 4-methylpiperazine-1-carboxamide are predicted to be linked by intermolecular hydrogen bonds. The primary hydrogen bond donor is the amine group of the carboxamide, and the primary acceptor is the carbonyl oxygen of an adjacent molecule. This N—H···O hydrogen bonding is expected to form chains or more complex networks, dictating the overall crystal packing.[8]
The diagram below illustrates the predicted hydrogen bonding interactions.
Caption: Predicted N-H···O hydrogen bonding between adjacent molecules.
Spectroscopic and Computational Correlation
While SCXRD provides definitive structural information, other analytical techniques can offer complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure in solution. The chemical shifts and coupling constants provide insights into the electronic environment and connectivity of the atoms.[14]
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify the characteristic functional groups present in the molecule. The stretching frequencies of the N-H and C=O bonds are particularly informative.[15][16]
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties.[15] These theoretical models can be compared with experimental data to validate the predicted structure.
Conclusion and Future Directions
This technical guide has presented a detailed, predictive analysis of the crystal structure of 4-methylpiperazine-1-carboxamide based on the available crystallographic data of its close analogues. The piperazine ring is anticipated to adopt a chair conformation, and the crystal packing is expected to be dominated by N—H···O hydrogen bonds. While this predictive model offers significant insights, the definitive crystal structure can only be determined through the successful single-crystal X-ray diffraction analysis of 4-methylpiperazine-1-carboxamide itself. Future work should focus on the synthesis and crystallization of this compound to validate and refine the predictions outlined in this guide. Such experimental data would be invaluable for the continued development of piperazine-based therapeutic agents.
References
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
Li, Y. (2011). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2453. Retrieved from [Link]
Reid, J. P., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. IUCrData, 8(3), x230163. Retrieved from [Link]
Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
Reid, J. P., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. IUCrData, 8(3). Retrieved from [Link]
Reid, J. P., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. IUCrData, 8(3), x230163. Retrieved from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
Esteve, V., et al. (2010). X-ray single crystal and powder diffraction: possibilities and applications. Current Topics in Ionizing Radiation Research. Retrieved from [Link]
Reid, J. P., et al. (2023). Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 239–243. Retrieved from [Link]
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
Mary, Y. S., et al. (2013). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 638-648. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methylpiperazine-1-carboximidamide. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-Methylpiperazine-1-carboxamide. PubChem Compound Database. Retrieved from [Link]
El Aissouq, A., et al. (2026). In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. Oriental Journal of Chemistry, 42(1). Retrieved from [Link]
Mashkovsky, A. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Retrieved from [Link]
Karki, R., et al. (2015). Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolino-hydrazonamide as An Antineoplastic Agent. Journal of Nepal Chemical Society, 33, 1-6. Retrieved from [Link]
Karakuş, S., & Yüksek, H. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar Üniversitesi Fen Bilimleri Dergisi, 12(3), 375-392. Retrieved from [Link]
de Oliveira, T. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. Retrieved from [Link]
Cambridge MedChem Consulting. (n.d.). Whilst the overall physicochemical properties of the molecule can have a major influence it likely that specificity might be driven by optimisation of strength and geometry of specific molecular interactions. Retrieved from [Link]
de Oliveira, T. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem Compound Database. Retrieved from [Link]
Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1318-1327. Retrieved from [Link]
Sharma, P., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Chemistry & Biodiversity, 22(8), e202500808. Retrieved from [Link]
El Aissouq, A., et al. (2023). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. Preprints.org. Retrieved from [Link]
Kiss, L., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3324. Retrieved from [Link]
Al-Ghorbani, M., et al. (2025). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of the Serbian Chemical Society, 90(8), 1-13. Retrieved from [Link]
Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class (Doctoral dissertation, Auburn University). Retrieved from [Link]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Methylpiperazine-1-carboxamide
This guide provides an in-depth technical analysis of the solubility behavior of 4-methylpiperazine-1-carboxamide (CAS: 19656-65-6), a critical intermediate in the synthesis of the anthelmintic drug Diethylcarbamazine (D...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility behavior of 4-methylpiperazine-1-carboxamide (CAS: 19656-65-6), a critical intermediate in the synthesis of the anthelmintic drug Diethylcarbamazine (DEC) .
The content is structured to support process chemists and chemical engineers in optimizing purification via crystallization and solvent selection.
Executive Summary & Industrial Relevance
4-methylpiperazine-1-carboxamide (also known as 1-carbamoyl-4-methylpiperazine) is the primary intermediate formed during the industrial synthesis of Diethylcarbamazine. Unlike the final drug (which is a liquid or low-melting solid with high lipophilicity), this intermediate possesses a primary amide moiety (-CONH₂) .
This structural difference fundamentally alters its solubility profile:
Hydrogen Bonding: The primary amide acts as both a hydrogen bond donor and acceptor, leading to a higher melting point and lower solubility in non-polar solvents compared to the N,N-diethyl derivative.
Process Criticality: Understanding its solubility is essential for separating this intermediate from unreacted N-methylpiperazine (highly soluble) and urea/cyanate byproducts.
Chemical Profile & Mechanistic Solubility Insights
Structural Determinants of Solubility
The solubility of 4-methylpiperazine-1-carboxamide is governed by the competition between its polar carbamoyl/piperazine core and the hydrophobic methyl group.
Feature
Chemical Moiety
Impact on Solubility
H-Bond Donor
Primary Amide (-NH₂)
Increases lattice energy; reduces solubility in non-polar solvents (e.g., hexane). Enhances solubility in protic solvents (MeOH, Water).
H-Bond Acceptor
Carbonyl (C=O) & Tertiary Amine (N-Me)
Facilitates interaction with solvent protons (e.g., alcohols, water).
To accurately determine the solubility (mole fraction,
) without the errors associated with gravimetric sampling (e.g., filter clogging), the Dynamic Laser Monitoring Method is the industry standard.
Protocol Workflow
Preparation: A jacketed glass vessel (approx. 50-100 mL) is equipped with a mechanical stirrer, a precision thermometer (±0.01 K), and a laser monitoring system.
Solute Addition: Excess solid 4-methylpiperazine-1-carboxamide is added to a known mass of solvent.
Equilibration: The mixture is heated until complete dissolution (laser transmission = 100%), then cooled at a controlled rate (e.g., 2 K/h).
Nucleation Detection: The temperature at which the laser transmission drops sharply indicates the point of nucleation (saturation temperature).
Repetition: Solvent is added incrementally to change the concentration, and the cycle is repeated to generate a polythermal solubility curve.
Visualization of Experimental Setup
Caption: Schematic of the Dynamic Laser Monitoring system for determining solid-liquid solubility.
Thermodynamic Modeling & Data Analysis
Experimental data is typically correlated using thermodynamic models to extract enthalpy (
) and entropy () of solution.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data of piperazine derivatives:
: Empirical parameters representing non-ideality and temperature dependence.
van't Hoff Analysis
For ideal or near-ideal solutions, the linear van't Hoff equation determines the driving force of dissolution:
Interpretation:
Positive
: Endothermic dissolution (Solubility increases with T).
Positive
: Entropy-driven process (Disorder increases upon dissolving).
Process Application: Purification Strategy
The solubility difference between 4-methylpiperazine-1-carboxamide and its impurities dictates the purification logic.
Crystallization Logic
Problem: The reaction mixture often contains unreacted N-methylpiperazine (liquid, miscible with water) and urea.
Solution:
Solvent: Ethanol or Isopropanol.
Technique: Cooling Crystallization.
Mechanism: At high temperatures, the carboxamide dissolves. Upon cooling, the carboxamide crystallizes out due to the steep solubility curve, while N-methylpiperazine remains in the mother liquor.
Synthesis & Purification Workflow
Caption: Purification workflow utilizing solubility differentials in alcoholic solvents.
References
Synthesis of Diethylcarbamazine:J. Med. Chem., 1948, 13, 144.
Solubility Measurement Protocols:Journal of Chemical & Engineering Data. (Standard reference for laser monitoring techniques).
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". J. Chem. Thermodyn.Link
Piperazine Derivative Properties: PubChem Compound Summary for CID 410261 (4-methylpiperazine-1-carboxamide). Link
A Technical Guide to the Toxicological Evaluation of N-Substituted Piperazine Carboxamides
Introduction: The Piperazine Carboxamide Scaffold in Drug Discovery The N-substituted piperazine carboxamide motif is a cornerstone in modern medicinal chemistry. Its prevalence stems from the piperazine ring's ability t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazine Carboxamide Scaffold in Drug Discovery
The N-substituted piperazine carboxamide motif is a cornerstone in modern medicinal chemistry. Its prevalence stems from the piperazine ring's ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to traverse biological membranes, while the carboxamide linkage provides a synthetically tractable point for structural diversification.[1][2] These compounds are investigated for a wide array of therapeutic applications, including oncology, central nervous system disorders, and infectious diseases.[1][3] However, the same features that make this scaffold attractive can also introduce toxicological liabilities. The nitrogen atoms of the piperazine ring are susceptible to metabolic transformations that can lead to reactive intermediates, and the overall structure can result in off-target pharmacological activity.[4]
Therefore, a robust and systematic toxicological evaluation is paramount for any N-substituted piperazine carboxamide candidate advancing through the drug development pipeline. This guide provides a comprehensive framework for this assessment, integrating computational, in vitro, and in vivo methodologies to build a thorough safety profile. It is designed for researchers, toxicologists, and drug development professionals, emphasizing the causal reasoning behind experimental choices and adherence to international regulatory standards.
Chapter 1: The Initial Screen - In Silico and Early-Stage Assessment
Before committing to resource-intensive laboratory experiments, a significant amount of information can be gleaned from computational models. This in silico approach allows for the rapid, cost-effective screening of numerous candidates, prioritizing those with the most promising safety profiles.[5][6]
In Silico ADME-Tox Prediction
Computational toxicology uses a compound's structure to predict its biological activity, including potential toxicities.[7] Various software platforms and models are employed to forecast a range of endpoints.
Key Predicted Endpoints:
Mutagenicity: Prediction of potential to cause genetic mutations (e.g., using models trained on Ames test data).
Carcinogenicity: Assessment of long-term cancer risk.
Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).
Cardiotoxicity: Prediction of hERG channel inhibition, a key risk for cardiac arrhythmia.[8]
Pharmacokinetic Properties (ADME): Prediction of Absorption, Distribution, Metabolism, and Excretion, which are critical for understanding exposure and potential for target organ toxicity.
Methodology Rationale:
These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, analyze vast datasets of known compounds to identify structural alerts—substructural features associated with specific toxicities.[1][3] By flagging candidates with high-risk structural motifs early, development efforts can focus on more promising molecules, significantly reducing later-stage attrition.[5]
Workflow: From Computational Screening to In Vitro Confirmation
The toxicology assessment funnel begins broadly with computational tools and progressively narrows to more complex biological systems. This workflow ensures that resources are allocated efficiently, with only the most viable candidates moving forward.
Caption: Integrated toxicology workflow for N-substituted piperazine carboxamides.
Chapter 2: Core In Vitro Toxicology Assays
In vitro assays are the backbone of preclinical toxicology, providing quantitative data on a compound's effects at the cellular level. For N-substituted piperazine carboxamides, a standard battery of tests is required to assess cytotoxicity, genotoxicity, and key organ-specific toxicities.
General Cytotoxicity Assessment
The first step is to determine the concentration range at which the compound causes general cell death. The MTT assay is a widely used, robust colorimetric method for this purpose.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[10]
Cell Seeding: Plate cells (e.g., HepG2 human liver carcinoma cells) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the N-substituted piperazine carboxamide in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well and incubate for 3-4 hours. During this time, visible purple precipitates will form in viable cells.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10]
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can damage DNA, a potential precursor to carcinogenesis.[11] A standard battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian chromosomal aberration test.
The Ames test is a legally mandated screen for mutagenic potential.[12][13] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[14] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.
A crucial component of this test is the inclusion of a metabolic activation system, typically a rat liver homogenate fraction called S9.[2] Many chemicals (pro-mutagens) are not mutagenic themselves but are converted into reactive, mutagenic metabolites by liver enzymes like cytochrome P450s.[15][16] The test is therefore run in parallel with and without the S9 mix to identify both direct mutagens and those requiring metabolic activation.[4]
Caption: Principle of the Ames test with and without S9 metabolic activation.
Strain Preparation: Prepare overnight cultures of the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[14]
S9 Mix Preparation: If not using a commercial kit, prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and either 0.5 mL of S9 mix or 0.5 mL of buffer (for the non-activation arm).
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the vehicle control count.
This assay identifies agents that cause structural damage to chromosomes (clastogenicity) in mammalian cells.[17][18] Such damage is a hallmark of many carcinogens.[11]
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary human peripheral blood lymphocytes.[11][19]
Exposure: Treat the cell cultures with at least three concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). A parallel long-term exposure (e.g., 24 hours) without S9 is also performed.[20]
Metaphase Arrest: Following treatment and a recovery period, add a metaphase-arresting substance (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration group under a microscope for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).[17]
Evaluation: The test is considered positive if the compound induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[18]
Organ-Specific Toxicity: A Deeper Dive
Because the liver is the primary site of drug metabolism, it is particularly susceptible to toxicity. In vitro assays using liver-derived cells are essential for predicting DILI. While cell lines like HepG2 are used for initial screening, primary human hepatocytes (pHH) are considered the gold standard as they more accurately reflect human liver physiology.[21][22][23]
Cell Viability: Assessed by measuring ATP levels (cellular energy) or LDH release (membrane damage).
Mitochondrial Toxicity: The "Glu/Gal" assay compares cell viability in glucose-rich (favoring glycolysis) versus galactose-rich (forcing mitochondrial respiration) media. A compound that is significantly more toxic in galactose media is likely a mitochondrial toxicant.[25]
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes to detect oxidative stress.
CYP450 Induction/Inhibition: Assesses the compound's potential for drug-drug interactions.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[8][26] Therefore, assessing a compound's activity at this channel is a critical safety checkpoint mandated by regulatory agencies.[27] The gold-standard method is patch-clamp electrophysiology.
Principle: The patch-clamp technique measures the flow of ions through the hERG channel in a single cell expressing the channel (e.g., HEK293 cells). The test compound is applied, and any change in the ion current is recorded, allowing for the precise quantification of channel inhibition.[26]
Caption: Mechanism of hERG channel inhibition leading to cardiotoxicity.
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
Assay Setup: The assay is performed on an automated platform (e.g., QPatch or SyncroPatch). Cells are automatically captured over micro-apertures, and a giga-seal is formed.[8][26]
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[28]
Compound Application: After establishing a stable baseline current, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) in a cumulative fashion.
Data Recording: The hERG tail current is measured before and after compound application.
Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined. This value is then compared to the expected therapeutic plasma concentration to assess the risk.
Piperazine derivatives are well-known for their CNS activity, and adverse effects are a common concern.[29] A key mechanism of toxicity for some piperazines is the antagonism of GABAA receptors, the main inhibitory neurotransmitter system in the brain.[30][31] Inhibition of GABAergic signaling can lead to neuronal hyperexcitability, manifesting as anxiety, agitation, and seizures.[31][32]
Screening Method: In vitro neurotoxicity can be screened using neuronal cell lines like SH-SY5Y. Endpoints include assessing cell viability (MTT assay), mitochondrial function, intracellular calcium levels, and markers of oxidative stress.[15]
Chapter 3: In Vivo Toxicology Studies
While in vitro data is essential for mechanistic understanding, in vivo studies in animal models are required to understand a compound's effects in a whole, integrated biological system. These studies are governed by strict regulatory guidelines from bodies like the OECD and are crucial for determining a safe starting dose in humans.
Acute and Dose-Range Finding Studies
Initial in vivo studies involve administering single or short-term repeated doses to rodents to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This data is essential for designing longer-term studies.
Repeated Dose Sub-Chronic Toxicity Study (OECD 408)
The 90-day repeated dose oral toxicity study in rodents is a cornerstone of preclinical safety assessment.[29][33] It provides comprehensive data on potential health hazards from prolonged exposure.[34][35]
Animal Model: Typically performed in Sprague-Dawley rats.[34][35]
Groups: At least three dose groups (low, mid, high) and a vehicle control group are used, with 10 males and 10 females per group.[34] The highest dose is intended to produce some toxicity but not mortality.
Dosing: The test compound is administered daily for 90 days, usually via oral gavage.
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
Terminal Procedures: At the end of the 90-day period, extensive examinations are performed, including:
Hematology and Clinical Biochemistry: Analysis of blood samples for markers of organ function (liver, kidney), hematological changes, and electrolyte balance.
Necropsy: A complete gross pathological examination of all animals.
Organ Weights: Key organs are weighed to detect signs of atrophy or hypertrophy.
Histopathology: A comprehensive microscopic examination of tissues from the control and high-dose groups is performed to identify any cellular changes or damage.
Data Interpretation: Establishing the NOAEL
The primary output of the repeated dose study is the No-Observed-Adverse-Effect Level (NOAEL) . This is the highest dose administered that does not produce any statistically or biologically significant adverse effects compared to the control group.[33][34] The NOAEL is a critical parameter used to calculate the safe starting dose for Phase 1 human clinical trials.
Chapter 4: Data Integration and Risk Assessment
The toxicological evaluation of an N-substituted piperazine carboxamide is not a simple checklist of assays. It is an integrated process of data synthesis.
Connecting In Vitro and In Vivo Data: Do the in vivo target organs identified in the 90-day study correlate with the toxicities observed in in vitro organ-specific assays? For example, elevated liver enzymes (in vivo) should be explainable by findings from primary hepatocyte assays (in vitro).
Exposure-Response Relationship: The IC₅₀ values from in vitro assays and the NOAEL from in vivo studies must be contextualized with the compound's pharmacokinetic profile. A therapeutic safety margin is calculated by comparing the anticipated human therapeutic exposure to the exposure levels that cause toxicity in preclinical studies.
Regulatory Guidance: The entire data package must be compiled in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to support an Investigational New Drug (IND) application.[36][37][38][39][40]
Conclusion
The N-substituted piperazine carboxamide scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. A thorough, mechanistically informed, and regulatory-compliant toxicological assessment is the key to unlocking this potential safely. By following a tiered approach—from early in silico predictions to comprehensive in vitro mechanistic studies and definitive in vivo evaluations—drug development professionals can build a robust safety profile, identify and mitigate risks, and ultimately increase the probability of successfully bringing a safe and effective new medicine to patients.
References
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]
Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? (2025, July 19). Quora. [Link]
Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). (n.d.). IVAMI. [Link]
ICH Harmonised Tripartite Guideline: Safety Pharmacology Studies for Human Pharmaceuticals S7A. (2000, November 8). International Council for Harmonisation. [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. [Link]
International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001, July 13). Federal Register. [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. (n.d.). OECD. [Link]
Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. (n.d.). OECD. [Link]
In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. [Link]
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology, Slovenia. [Link]
Dhanya S, Lal K, Reena SR. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics 3(1): 1030. [Link]
Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. [Link]
OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. (1998, September 21). OECD. [Link]
In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]
International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001, July 13). PubMed. [Link]
In an Ames test using his⁻ Salmonella bacteria a researcher... (n.d.). Pearson. [Link]
Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025, April 22). IPHASE Biosciences. [Link]
Yang, C., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]
OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020, August 27). Nucro-Technics. [Link]
Kim, K. R., et al. (2020). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Toxicology Research. [Link]
S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. [Link]
Structure-dependent Inhibition of the Human α1β2γ2 GABAA Receptor by Piperazine Derivatives: A Novel Mode of Action. (2015, December 15). PubMed. [Link]
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2015, December 27). Oxford Academic. [Link]
In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. (2016, April 16). MDPI. [Link]
In vitro primary hepatocyte assay. (n.d.). MB Biosciences. [Link]
In vitro models for liver toxicity testing. (n.d.). PubMed Central. [Link]
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]
Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives. (2015, September 4). DSpace. [Link]
Mechanism of action of piperazine in helminths: Binding to GABA receptors induces chloride ion influx, causing flaccid paralysis. (n.d.). ResearchGate. [Link]
"using 4-methylpiperazine-1-carboxamide in antifungal drug design"
Application Note: Strategic Incorporation of 4-Methylpiperazine-1-carboxamide Scaffolds in Antifungal Discovery Abstract This guide details the rational design, chemical synthesis, and biological validation of antifungal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 4-Methylpiperazine-1-carboxamide Scaffolds in Antifungal Discovery
Abstract
This guide details the rational design, chemical synthesis, and biological validation of antifungal agents incorporating the 4-methylpiperazine-1-carboxamide moiety. While the piperazine ring is a privileged structure for enhancing solubility and bioavailability, the carboxamide linker provides critical hydrogen-bonding vectors for target engagement (specifically CYP51 and chitin synthase). This protocol standardizes the integration of this pharmacophore into lipophilic scaffolds to optimize potency and pharmacokinetic profiles.
Introduction: The Pharmacophore Logic
In antifungal drug design, a recurring failure mode is poor aqueous solubility and low metabolic stability of lipophilic core scaffolds (e.g., chalcones, coumarins, or azoles). The 4-methylpiperazine-1-carboxamide moiety addresses these challenges through a dual mechanism:
Physicochemical Modulation: The
-methylpiperazine terminus () remains partially ionized at physiological pH, significantly improving aqueous solubility and lysosomal trapping within fungal cells.
Target Binding: The carboxamide (urea or amide linkage) acts as a rigid spacer that can form bidentate hydrogen bonds with amino acid residues (e.g., Tyr, Ser) in the access channel of Lanosterol 14
-demethylase (CYP51), the target of azole antifungals.
Visualizing the Design Strategy
Figure 1: Modular design strategy. The carboxamide linker bridges the hydrophobic core with the solubilizing tail, creating secondary binding interactions.
Chemical Synthesis Protocols
The installation of the 4-methylpiperazine-1-carboxamide moiety is best achieved via carbamoylation . Two methods are presented depending on the availability of the core scaffold precursors.
Method A: The Isocyanate Route (Preferred for Urea Linkages)
This method generates a urea linkage (
), which is metabolically stable and highly potent.
Reagents:
Core Scaffold amine (
)
Triphosgene or Carbonyldiimidazole (CDI)
N-methylpiperazine (NMP)
Dichloromethane (DCM) (Anhydrous)
Triethylamine (
)
Protocol:
Activation: Dissolve the core amine (
eq) in anhydrous DCM under atmosphere. Cool to .
Isocyanate Formation: Add Triphosgene (
eq) dissolved in DCM dropwise. Add ( eq) slowly. Stir for 30 min at , then allow to warm to RT (1 hr). Caution: Generates HCl and Phosgene in situ; use a scrubber.
Coupling: Cool the mixture back to
. Add N-methylpiperazine ( eq) dropwise.
Completion: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Workup: Quench with saturated
. Extract with DCM (). Wash organic layer with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol or use Flash Chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Method B: The Carbamoyl Chloride Route
Used when the core scaffold has a nucleophilic center (hydroxyl or amine) and commercial 4-methylpiperazine-1-carbonyl chloride is available or synthesized.
Figure 2: Synthesis workflow for generating the carboxamide derivative.
To validate the efficacy of the synthesized compounds, Minimum Inhibitory Concentration (MIC) must be determined using the CLSI M27-A4 standard (for yeasts).
Objective: Determine the lowest concentration of the drug that inhibits 50% (MIC
) or 90% (MIC) of fungal growth compared to control.
Materials:
Test Organisms: Candida albicans (ATCC 90028), C. glabrata, C. krusei.
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS (0.165 M).
Control Drugs: Fluconazole (FLC), Voriconazole (VCZ).
Dye: Resazurin (Alamar Blue) for colorimetric readout (optional but recommended for high-throughput).
Protocol Steps:
Stock Preparation:
Dissolve the test compound in 100% DMSO to a concentration of
.
Prepare serial 2-fold dilutions in RPMI 1640 to obtain a final testing range of
(final DMSO concentration <1%).
Inoculum Preparation:
Subculture Candida strains on Sabouraud Dextrose Agar (SDA) at
for 24h.
Pick 5 colonies and suspend in sterile saline (
).
Adjust turbidity to 0.5 McFarland standard (
CFU/mL).
Dilute this suspension 1:1000 in RPMI 1640 medium (Final:
CFU/mL).
Assay Setup (96-well Plate):
Columns 1-10:
of drug dilution + of inoculum.
Column 11 (Growth Control):
drug-free RPMI + inoculum.
Column 12 (Sterility Control):
sterile RPMI only.
Incubation:
Seal plates and incubate at
for 24 to 48 hours .
Readout:
Visual: Look for optical clarity.
Spectrophotometric: Read OD at 530 nm (if using Resazurin) or 600 nm (turbidity).
When docking these derivatives into CYP51 (e.g., PDB ID: 5FSA):
Heme Interaction: The core scaffold (often containing an azole or aromatic ring) coordinates with the Heme iron.
Channel Stabilization: The carboxamide oxygen acts as a Hydrogen Bond Acceptor (HBA) with the backbone of the access channel.
Solvent Interface: The 4-methylpiperazine tail extends towards the solvent access channel. The protonated nitrogen (
) forms ionic bridges with Glu/Asp residues at the channel mouth, stabilizing the inhibitor-enzyme complex.
Metabolic Stability
Risk: The
-methyl group is susceptible to N-demethylation by hepatic CYPs.
Mitigation: If half-life is short, consider replacing the methyl group with an ethyl or cyclopropyl group, or fluorinating the methyl group (
) to block metabolic attack while maintaining basicity.
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Edition.[2][3][5] CLSI document M27-Ed4.[2][3]
Upadhayaya, R. S., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.[6] ChemMedChem, 4(10), 1714-1721.[6]
Emami, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety.[7] Molecules, 19(8), 11333-11351.
Berczyński, P., et al. (2020).[8] An Evolving Role of Piperazine Moieties in Drug Design and Discovery.[9] Molecules.[6][7][9][10][11][12][13][14][15]
Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Potential of Novel Piperazine Derivatives, Featuring 4-Methylpiperazine-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Piperazine Scaffolds in Inflammation Research The piperazine moiety is a privileged scaffold in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Piperazine Scaffolds in Inflammation Research
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Recent research has highlighted the potential of novel piperazine derivatives as potent anti-inflammatory agents.[1][2] These compounds offer a versatile backbone for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the initial anti-inflammatory characterization of novel piperazine-containing molecules, using 4-methylpiperazine-1-carboxamide as a representative structural example.
While specific biological data for 4-methylpiperazine-1-carboxamide is not extensively documented in publicly available literature, its structure serves as an excellent template to outline a robust screening and mechanism-of-action elucidation workflow.[3] This document is designed to guide researchers through a logical, stepwise process, from initial cell-based screening to the investigation of key inflammatory signaling pathways.
Part 1: Foundational In Vitro Screening
The initial phase of characterization focuses on establishing the cytotoxic profile of the test compound and conducting a primary screen for anti-inflammatory activity in a relevant cell-based model.
Assessment of Cytotoxicity: The MTT Assay
Before evaluating the anti-inflammatory properties of a compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[4][5][6][7] This ensures that any observed reduction in inflammatory markers is not a result of cell death.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4][7]
Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of 4-methylpiperazine-1-carboxamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6][7] Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[8]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[6]
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will allow for the determination of the non-toxic concentration range for subsequent experiments.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro. This model allows for the assessment of a compound's ability to suppress the production of key pro-inflammatory mediators.
Workflow: Screening for Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory screening.
Part 2: Elucidating the Mechanism of Action
Once primary anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanisms. This involves quantifying the reduction in pro-inflammatory cytokines and examining the effect of the compound on key inflammatory signaling pathways.
Quantification of Pro-Inflammatory Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying protein levels, such as cytokines, in biological samples.[9][10] A sandwich ELISA is commonly used for this purpose.[11][12]
Principle: A capture antibody specific to the cytokine of interest is immobilized on a microplate well. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Finally, an enzyme-linked streptavidin is added, which binds to the biotinylated detection antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[9][11]
Protocol: Sandwich ELISA for TNF-α, IL-6, and IL-1β
Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) to a concentration of 1-4 µg/mL in binding solution.[11] Add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[13]
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody (diluted to 0.5-2 µg/mL in blocking buffer) to each well.[11] Incubate for 1 hour at room temperature.
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP to each well. Incubate for 30 minutes at room temperature, protected from light.[13]
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.[13]
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H2SO4) to each well. The color will change from blue to yellow.[13]
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Parameter
Description
Cytokines
TNF-α, IL-6, IL-1β
Sample Type
Cell culture supernatant
Assay Type
Sandwich ELISA
Detection
Colorimetric (450 nm)
Standard Curve Range
15.6 - 1000 pg/mL (typical)
Analysis of Inflammatory Signaling Pathways by Western Blot
To understand how 4-methylpiperazine-1-carboxamide might be inhibiting cytokine production, it is essential to investigate its effects on upstream signaling pathways. The NF-κB, MAPK, and JAK-STAT pathways are central regulators of inflammation.[14][15][16][17][18][19][20] Western blotting is a powerful technique to detect changes in the activation state (typically phosphorylation) of key proteins within these cascades.[21][22][23]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).[22][23] The membrane is then probed with primary antibodies specific to the target protein (e.g., phospho-p65 or total p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chemiluminescent substrate allows for the detection of the protein of interest.[23]
Key Signaling Pathways to Investigate:
NF-κB Pathway: A pivotal regulator of pro-inflammatory gene expression.[17][20][24] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription.[15][24][25] Key proteins to probe include phospho-IκBα, total IκBα, phospho-p65, and total p65.
Caption: Canonical NF-κB signaling pathway.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[16][26][27][28] Assessing the phosphorylation status of these kinases can reveal the compound's impact on this pathway.
Caption: A representative p38 MAPK signaling pathway.
JAK-STAT Pathway: This pathway is critical for signaling initiated by numerous cytokines and growth factors.[14][18][19] Dysregulation of JAK-STAT signaling is implicated in many inflammatory diseases.[14][19][29][30] Investigating the phosphorylation of JAKs and STATs can indicate if the compound interferes with cytokine signaling loops.
Protocol: Western Blot for Signaling Proteins
Sample Preparation: After treatment with the compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[31]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[23]
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65), diluted in blocking buffer, overnight at 4°C with gentle shaking.[22][31]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
Detection: Wash the membrane again three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total p65) and a loading control (e.g., β-actin or GAPDH).
Part 3: Advancing to In Vivo Models
Following successful in vitro characterization, the anti-inflammatory potential of a promising compound should be evaluated in vivo. These models help to understand the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[32][33]
Common In Vivo Models for Inflammation:
LPS-Induced Endotoxemia: A model of systemic inflammation where LPS is administered to rodents, leading to a robust cytokine storm.[34]
Carrageenan-Induced Paw Edema: A widely used model of acute, localized inflammation. The volume of the paw is measured after the injection of carrageenan to assess the anti-edematous effect of the compound.[1][2][35]
Collagen-Induced Arthritis (CIA) in Mice: A model that mimics the pathology of human rheumatoid arthritis, suitable for testing compounds intended for chronic inflammatory conditions.[36]
Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease.
The selection of an appropriate model depends on the intended therapeutic application of the compound.[32][36]
Conclusion
This guide outlines a systematic and comprehensive approach to evaluate the anti-inflammatory properties of novel piperazine derivatives, using 4-methylpiperazine-1-carboxamide as a structural archetype. By progressing from foundational cytotoxicity and primary screening assays to detailed mechanistic studies on key inflammatory signaling pathways, researchers can efficiently characterize lead compounds. This structured workflow, combining techniques like MTT, ELISA, and Western blotting, provides a solid foundation for data-driven decisions in the early stages of anti-inflammatory drug discovery and development.
MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet.
Cytokine ELISA Protocol - BD Biosciences.
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550.
MTT assay protocol | Abcam.
Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77.
Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et biophysica acta, 1802(4), 396-405.
MAPK Signaling in Inflammatory Cytokines Pathways - Assay Genie. (2024).
Protocol for Cell Viability Assays - BroadPharm. (2022).
MAPK Signaling Links Autophagy and Inflammation - Bio-Techne.
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104.
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066-1071.
JAK-STAT signaling pathway - Wikipedia. Available at: [Link]
Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan.
JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes.
Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. (2009).
Kyriakis, J. M., & Avruch, J. (2001). Mammalian mitogen-activated protein kinase signal transduction pathways activated by stress and inflammation. Physiological reviews, 81(2), 807-869. Available at: [Link]
Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system. Nature immunology, 18(4), 374-384. Available at: [Link]
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (2023).
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021).
Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie.
NF-κB Signaling Pathway - Bio-Rad Antibodies.
Leng, S. X., & Uhl, E. W. (2010). Detection and Quantification of Cytokines and Other Biomarkers. In Methods in molecular biology (Vol. 615, pp. 245-259). Humana Press.
Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment - Benchchem.
The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. (2024).
Gautam, M., & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 42(5), 1519-1540.
Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
screening methods for Antinflammatory drugs slide share | PPTX.
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
Leading In Vivo and In Vitro Inflammation Models | PORSOLT.
de Oliveira, A. M., da Silva, P. H. M., de Souza, A. C. G., de Lacerda, R. B., de Castro, M. V., de Oliveira, T. B., ... & da Silva, A. C. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological reports, 67(5), 990-996. Available at: [Link]
Western blot protocol - Abcam.
Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio.
Western Blotting Protocol - Cell Signaling Technology. (2005).
Western Blot Protocol - R&D Systems.
Western Blot: The Complete Guide - Antibodies.com. (2025).
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]
da Silva, G. C., de Oliveira, A. M., de Lacerda, R. B., de Castro, M. V., de Oliveira, T. B., de Melo, T. G., ... & da Silva, A. C. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 26(1), 183-192. Available at: [Link]
Application Notes & Protocols: The 4-Methylpiperazine-1-carboxamide Scaffold in Medicinal Chemistry
Introduction: The Strategic Importance of the 4-Methylpiperazine-1-carboxamide Moiety The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, valued for its versatile physicochemical and pha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 4-Methylpiperazine-1-carboxamide Moiety
The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, valued for its versatile physicochemical and pharmacological properties.[1][2][3] Within this chemical class, the 4-methylpiperazine-1-carboxamide moiety has emerged as a particularly valuable building block. Its strategic incorporation into drug candidates can significantly enhance aqueous solubility, a critical factor for favorable pharmacokinetics. The methyl group at the N4 position often provides metabolic stability, while the carboxamide at the N1 position serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's biological activity and selectivity. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols related to the 4-methylpiperazine-1-carboxamide scaffold.
The synthesis of 4-methylpiperazine-1-carboxamide derivatives can be approached through several reliable synthetic routes. A common and efficient method involves the reaction of N-methylpiperazine with an appropriate isocyanate or the acylation of N-methylpiperazine with a chloroformyl derivative.[6][7]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic scheme for the preparation of 4-methylpiperazine-1-carboxamide derivatives.
Caption: General synthesis of N-substituted 4-methylpiperazine-1-carboxamides.
Protocol 1: Synthesis of 4-[4-(p-Fluorophenyl)butyl]-N-methyl-1-piperazinecarboxamide Hydrochloride
This protocol is adapted from a patented procedure and exemplifies the synthesis of a piperazine carboxamide derivative.[6]
Materials:
Methyl isocyanate
Toluene
1-[4-(p-fluorophenyl)butyl]piperazine
Ethanol
Ether
Ethanolic HCl
2-Propanol
Round-bottom flask
Stirring apparatus
Dropping funnel
Heating mantle with temperature control
Rotary evaporator
Filtration apparatus
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.97 g (0.017 mole) of methyl isocyanate in 35 ml of toluene.
Addition of Reactant: Cool the solution to 5°C using an ice bath. While stirring, add a solution of 4.0 g (0.017 mole) of 1-[4-(p-fluorophenyl)butyl]piperazine in 20 ml of toluene dropwise over 20 minutes.
Reaction: After the addition is complete, warm the reaction mixture to 30-40°C and continue stirring for 2 hours.
Work-up: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the free base of the title compound.
Salt Formation: Dissolve the resulting free base in a minimal amount of an ethanol-ether mixture. Acidify the solution with ethanolic HCl until precipitation is complete.
Purification: Collect the precipitated solid by filtration and recrystallize it from 2-propanol to yield 4.0 g of 4-[4-(p-fluorophenyl)butyl]-N-methyl-1-piperazinecarboxamide hydrochloride.[6]
Causality Behind Experimental Choices:
Aprotic Solvent (Toluene): Toluene is used as it is an aprotic solvent that will not react with the highly electrophilic isocyanate.
Low Initial Temperature (5°C): The initial low temperature helps to control the exothermic reaction between the amine and the isocyanate, preventing the formation of side products.
Stirring: Continuous stirring ensures proper mixing of the reactants, leading to a higher reaction rate and yield.
Acidification (Ethanolic HCl): The formation of the hydrochloride salt often improves the compound's stability and crystallinity, facilitating purification by recrystallization.
Case Study: 4-Methylpiperazine-1-carboxamide in Kinase Inhibitors for Acute Myeloid Leukemia (AML)
The 4-methylpiperazine-1-carboxamide scaffold is a key component in a number of potent kinase inhibitors, including those targeting Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial targets in AML therapy.[8][9]
FN-1501: A Dual FLT3 and CDK Inhibitor
FN-1501 is a 1H-pyrazole-3-carboxamide derivative that incorporates a 4-methylpiperazine moiety and demonstrates potent inhibition of both FLT3 and CDKs.[8] The 4-methylpiperazine group is crucial for its activity, likely by enhancing solubility and providing key interactions within the hydrophilic pocket of the kinase active site.[9]
Mechanism of Action:
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplication - ITD), becomes constitutively active, leading to uncontrolled proliferation of myeloid progenitor cells.[9] CDKs are essential for cell cycle progression. Dual inhibition of FLT3 and CDKs can therefore provide a powerful anti-leukemic effect.
Caption: Simplified mechanism of action for FN-1501 in AML.
Structure-Activity Relationship (SAR) Insights
Studies on derivatives of FN-1501 have provided valuable SAR insights. For instance, the modification of the linker between the core and the 4-methylpiperazine group can significantly impact potency.[9]
As shown in the table, replacing the methylene linker in FN-1501 with a carbonyl group (compound 8a) leads to a dramatic loss of activity.[9] This highlights the importance of the linker's nature and geometry for optimal binding. Further optimization, as seen in compound 8t, can lead to significantly enhanced potency.[9]
Protocol 2: General In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a 4-methylpiperazine-1-carboxamide derivative against a target kinase, such as FLT3.
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog (e.g., [γ-³³P]ATP) or by antibody-based detection methods (e.g., ELISA).
Materials:
Recombinant human kinase (e.g., FLT3)
Kinase-specific substrate (e.g., a synthetic peptide)
Test compound (e.g., FN-1501) dissolved in DMSO
Kinase reaction buffer
ATP (and labeled ATP, if applicable)
96-well microplate
Plate reader or scintillation counter
Procedure:
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the kinase reaction buffer, the recombinant kinase, and the specific substrate.
Inhibitor Addition: Add a small volume of the diluted test compound (or DMSO as a vehicle control) to the appropriate wells.
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
Detection: Quantify the amount of substrate phosphorylation. This can be done by:
Radiometric Assay: Capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the product.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
Positive Control: Include a known inhibitor of the target kinase to validate the assay's sensitivity.
Negative Control: Use a vehicle control (DMSO) to establish the baseline kinase activity.
Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay.
Conclusion
The 4-methylpiperazine-1-carboxamide scaffold is a powerful tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and synthetic tractability make it a valuable component in the design of novel therapeutics across various disease areas, from oncology to central nervous system disorders.[6][10][11] The protocols and case studies presented here provide a foundation for researchers and drug development professionals to effectively utilize this important structural motif in their own discovery programs.
References
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]
Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]
Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. ChEMBL. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]
CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for Synthesizing 4-Methylpiperazine-1-Carboxamide Derivatives
Content Type: Application Note & Technical Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Pharmacological Relevance
The 4-methylpiperazine-1-carboxamide moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and antiretroviral agents. The N-methylpiperazine ring is often incorporated to enhance the physicochemical profile of a drug candidate, specifically improving aqueous solubility and metabolic stability compared to planar aromatic systems.
This Application Note provides a rigorous, field-validated guide for synthesizing these derivatives. We focus on the two most robust synthetic pathways: the Isocyanate Addition (Method A) for high-atom-economy "click" synthesis, and the CDI-Mediated Coupling (Method B) for accessing complex derivatives where isocyanates are unavailable.
Strategic Synthetic Pathways
Selecting the correct protocol is determined by the availability of reagents and the stability of the "R" group attached to the carboxamide nitrogen.
Decision Matrix
Parameter
Method A: Isocyanate Addition
Method B: CDI Coupling
Primary Reagent
R-Isocyanate ()
Primary Amine () + CDI
Atom Economy
100% (No byproducts)
Moderate (Imidazole byproduct)
Reaction Time
Fast (30 min – 2 hrs)
Slower (2-step, 4 – 12 hrs)
Moisture Sensitivity
High
Very High (CDI hydrolyzes rapidly)
Purification
Often Filtration/Recrystallization
Aqueous Workup or Column Chromatography
Use Case
When isocyanate is commercially available.[1][2][3][4]
When "R" is complex or isocyanate is unstable.
Visual Workflow (Decision Tree)
The following diagram outlines the logical flow for selecting and executing the synthesis.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on reagent availability.
Detailed Experimental Protocols
Method A: Isocyanate Addition (The "Click" Protocol)
This method utilizes the nucleophilic attack of the secondary amine (N-methylpiperazine) on the electrophilic carbon of the isocyanate. It is the preferred method due to its cleanliness.
Reagents:
N-Methylpiperazine (1.0 equiv)
R-Isocyanate (1.0 - 1.1 equiv)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Protocol:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon.
Solvation: Dissolve the R-Isocyanate (1.0 mmol) in anhydrous DCM (5 mL). Cool the solution to
using an ice bath.
Note: If the isocyanate is solid, ensure full dissolution before proceeding.
Addition: Add N-methylpiperazine (1.0 mmol) dropwise over 5 minutes.
Observation: A mild exotherm may occur. In many cases, the product will begin to precipitate immediately as a white solid.
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
Validation: Monitor by TLC (System: 5% MeOH in DCM). The isocyanate spot (high
) should disappear.
Workup:
Scenario 1 (Precipitate formed): Filter the solid, wash with cold Ether (
) or Hexane to remove unreacted isocyanate. Dry under vacuum.
Scenario 2 (No precipitate): Evaporate solvent. Redissolve in minimal DCM and precipitate with Hexane/Ether.
Method B: CDI-Mediated Coupling (The "Universal" Protocol)
When the isocyanate is not available, 1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent to activate a primary amine, forming a reactive acyl-imidazole intermediate.
Base: Triethylamine (TEA) or DIPEA (1.0 equiv, optional, used if starting amine is a salt)
Solvent: Anhydrous DCM, THF, or Acetonitrile.
Mechanism & Workflow:
The reaction proceeds via a "Lossen-like" activation where CDI forms a reactive intermediate.
Figure 2: Mechanistic pathway of CDI-mediated urea formation.
Step-by-Step Protocol:
Activation: Dissolve
(1.0 mmol) in anhydrous DCM (5 mL) under inert atmosphere.
CDI Addition: Add CDI (1.1 mmol) in one portion at
.
Critical Step: Stir at
for 15 mins, then warm to RT for 1 hour. gas evolution confirms activation.
Coupling: Add N-methylpiperazine (1.1 mmol) to the reaction mixture.
Tip: If the reaction is sluggish, add a catalytic amount of DMAP (dimethylaminopyridine).
Completion: Stir at RT for 4–12 hours.
Workup (Extraction):
Dilute with DCM (20 mL).
Wash with Water (
) to remove imidazole byproduct.
Wash with Brine (
).
Dry over
, filter, and concentrate.
Purification: Flash column chromatography is usually required (Eluent: DCM:MeOH 95:5 to 90:10).
Analytical Characterization & QC
To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified.
Technique
Expected Signature
Diagnostic Value
NMR
2.2-2.3 ppm (s, 3H, )
Confirms presence of methylpiperazine core.
NMR
3.3-3.5 ppm (m, 4H, Piperazine )
Confirms urea linkage (deshielding due to ).
NMR
155-158 ppm ()
Confirms Urea/Carboxamide carbonyl formation.
LC-MS
peak
Confirms molecular weight and purity.
IR
(Strong)
Diagnostic Urea Carbonyl stretch.
Troubleshooting & Expert Tips
Dimerization in CDI Method:
Issue: Formation of symmetrical ureas (
).
Solution: Ensure CDI is added to the amine slowly, or reverse addition (add amine to CDI) to keep CDI in excess during activation.
Hygroscopicity of N-Methylpiperazine:
Issue: Wet reagents kill the isocyanate.
Solution: Distill N-methylpiperazine over KOH if the bottle is old, or store over molecular sieves.
Purification Difficulties:
Issue: Product streaks on silica due to the basic tertiary amine.
Solution: Add 1% Triethylamine or 1% Ammonia to the DCM:MeOH eluent to sharpen peaks.
References
El-Faham, A., et al. (2008).[6] "Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents."[6] ChemMedChem, 3(7), 1034-1037. Link
Patil, P., et al. (2016). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Advanced Chemical Sciences. (Contextual grounding for urea scaffolds).
Beauchemin, A., et al. (2012). "Isocyanate-based multicomponent reactions." Chemical Reviews. Link (Mechanistic insight into isocyanate reactivity).
Dinsmore, C. J., & Beshore, D. C. (2002). "Recent advances in the synthesis of ureas." Tetrahedron, 58(17), 3297-3312.
Quantitative Analysis of 4-Methylpiperazine-1-carboxamide: A Detailed Guide to Analytical Methods and Validation
Introduction 4-Methylpiperazine-1-carboxamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a starting material or a potential impurity, its accurate quantificati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Methylpiperazine-1-carboxamide is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a starting material or a potential impurity, its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products.[1] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical manufacturing, making robust and validated analytical methods essential.[2][3] This application note provides a comprehensive guide to the analytical methodologies for the quantification of 4-methylpiperazine-1-carboxamide, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a Gas Chromatography (GC) method are presented as alternative and complementary approaches. The protocols detailed herein are designed to be self-validating, aligning with the principles of scientific integrity and regulatory expectations.[2][4]
Chemical and Physical Properties of 4-Methylpiperazine-1-carboxamide
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following diagram outlines a general workflow for the quantification of 4-methylpiperazine-1-carboxamide.
Caption: General workflow for the quantification of 4-methylpiperazine-1-carboxamide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of impurities in pharmaceutical analysis.[1] The following protocol is a starting point and should be optimized and validated for your specific application.
Protocol 1: HPLC-UV Quantification
1. Instrumentation and Materials:
HPLC system with a UV detector
Data acquisition and processing software
Analytical balance
Volumetric flasks and pipettes
Syringes and 0.22 µm syringe filters
4-Methylpiperazine-1-carboxamide reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Diethylamine (reagent grade)
Water (HPLC grade)
2. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column
Provides good retention and peak shape for polar analytes.[1][5]
The organic solvents provide the necessary elution strength, while diethylamine improves the peak shape of basic compounds by minimizing interactions with residual silanols on the stationary phase.[1][5]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[1][5]
Column Temperature
35°C
Maintaining a constant column temperature ensures reproducible retention times.[1][5]
Detection Wavelength
210 nm
In the absence of a strong chromophore, detection at a lower UV wavelength is often necessary for piperazine-related compounds.[6]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.[1][5]
3. Standard and Sample Preparation:
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 4-methylpiperazine-1-carboxamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the analyte (e.g., 1-100 µg/mL).
Sample Preparation: Accurately weigh a known amount of the bulk drug or formulation and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter prior to injection.
4. Method Validation:
The analytical method must be validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][4]
Validation Parameter
Acceptance Criteria
Specificity
The analyte peak should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed.
Linearity
A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[7]
Accuracy
The percent recovery should be within 98-102% for the API and 90-110% for impurities.[7]
The relative standard deviation (RSD) should be ≤ 2%.[7]
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.
Robustness
The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature).[7]
Expected Performance Data (Illustrative)
Parameter
Expected Value
Linearity Range
1 - 100 µg/mL
Correlation Coefficient (r²)
≥ 0.999
Accuracy (% Recovery)
98.5 - 101.5%
Precision (% RSD)
< 1.5%
LOD
~0.3 µg/mL
LOQ
~1.0 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 4-methylpiperazine-1-carboxamide in complex matrices, LC-MS/MS is the method of choice.[8][9][10]
Protocol 2: LC-MS/MS Quantification
1. Instrumentation and Materials:
LC-MS/MS system with an electrospray ionization (ESI) source
Data acquisition and processing software
Appropriate LC column (e.g., C18 or HILIC for polar compounds)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
2. Chromatographic and Mass Spectrometric Conditions:
Caption: Key parameters for the LC-MS/MS method.
3. Sample Preparation:
Sample preparation for LC-MS/MS often requires more rigorous cleanup to minimize matrix effects.[11][12]
Protein Precipitation (for biological matrices): Add 3 parts of cold acetonitrile to 1 part of plasma or serum, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.[12]
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. A mixed-mode or polymer-based sorbent can be effective for retaining the polar analyte.[11]
Liquid-Liquid Extraction (LLE): LLE can also be used to extract the analyte from aqueous matrices into an organic solvent.[11]
4. Method Validation:
Validation for LC-MS/MS methods follows the same principles as HPLC-UV but with additional considerations for matrix effects and the use of an internal standard.
Expected Performance Data (Illustrative)
Parameter
Expected Value
Linearity Range
0.1 - 50 ng/mL
Correlation Coefficient (r²)
≥ 0.998
Accuracy (% Recovery)
95 - 105%
Precision (% RSD)
< 5%
LOD
~0.03 ng/mL
LOQ
~0.1 ng/mL
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds. Since 4-methylpiperazine-1-carboxamide is polar and may exhibit poor peak shape, derivatization is often necessary to improve its chromatographic behavior.[13][14]
Protocol 3: GC-FID Quantification with Derivatization
1. Instrumentation and Materials:
Gas chromatograph with a flame ionization detector (FID)
Capillary GC column (e.g., DB-17 or equivalent)[7]
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or ethyl chloroformate)[13]
Anhydrous solvent (e.g., pyridine or acetonitrile)
2. GC Conditions:
Parameter
Condition
Rationale
Column
DB-17 (30 m x 0.53 mm, 1.0 µm)
A mid-polarity column suitable for a wide range of compounds.[7]
Carrier Gas
Helium
Inert and provides good efficiency.
Injector Temperature
250°C
Ensures complete volatilization of the derivatized analyte.[7]
Detector Temperature
280°C
Prevents condensation of the analyte in the detector.[15]
Oven Temperature Program
Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 250°C, hold for 5 min
A temperature program is necessary to elute the derivatized analyte with good peak shape.
Injection Mode
Split (e.g., 20:1)
Prevents column overloading.
3. Derivatization and Sample Preparation:
Caption: General workflow for the derivatization of 4-methylpiperazine-1-carboxamide for GC analysis.
4. Method Validation:
Validation of a GC method follows similar principles to HPLC, with particular attention to the completeness and reproducibility of the derivatization reaction.
Expected Performance Data (Illustrative)
Parameter
Expected Value
Linearity Range
10 - 500 µg/mL
Correlation Coefficient (r²)
≥ 0.999
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2%
LOD
~3 µg/mL
LOQ
~10 µg/mL
Conclusion
The choice of analytical method for the quantification of 4-methylpiperazine-1-carboxamide depends on the specific requirements of the analysis. HPLC-UV offers a robust and accessible method for routine quality control. For higher sensitivity and analysis in complex matrices, LC-MS/MS is the preferred technique. GC-FID with derivatization provides a viable alternative. Regardless of the method chosen, thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of pharmaceutical products.
References
Skarping, G., Dalene, M., & Lind, P. (1993). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 275-283. [Link]
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Analytical CHEMISTRY. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. An Indian Journal, 10(7). [Link]
Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
Google Patents. (n.d.).
PubMed. (1988). Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. [Link]
Chinese Journal of Modern Applied Pharmacy. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. [Link]
Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]
ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. [Link]
ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
Research Journal of Pharmacy and Technology. (2025). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. [Link]
Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
PMC. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
New Food Magazine. (2016). Application of LCMS in small-molecule drug development. [Link]
ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]
Technical Support Center: Troubleshooting Low Yield in 4-Methylpiperazine-1-carboxamide Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-methylpiperazine-1-car...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-methylpiperazine-1-carboxamide. Here, we address common issues leading to low yields and provide structured, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 4-methylpiperazine-1-carboxamide is resulting in a significantly lower yield than expected. What are the most common culprits?
Low yield in this synthesis is a frequent issue that can typically be traced back to one of four key areas: (1) Reagent Quality and Stoichiometry, (2) Reaction Conditions, (3) Competing Side Reactions, or (4) Inefficient Product Isolation and Purification.
A systematic approach is crucial for diagnosing the root cause. Before making significant changes to the protocol, it's essential to establish a baseline and meticulously analyze each step of your process. This guide will walk you through troubleshooting each of these areas.
Caption: A logical workflow for troubleshooting low synthesis yield.
Q2: How do I ensure my starting materials, specifically 1-methylpiperazine and the cyanate source, are not the cause of low yield?
The quality and handling of your starting materials are paramount. Even minor impurities or degradation can dramatically impact reaction efficiency.
1-Methylpiperazine:
Purity and Water Content: 1-Methylpiperazine is hygroscopic and can absorb atmospheric moisture. Water will react with common carbamoylating agents or isocyanate intermediates, leading to undesired byproducts and consuming your reagents. It is crucial to use anhydrous 1-methylpiperazine from a freshly opened bottle or to dry it over a suitable agent (e.g., molecular sieves) before use.
Verification: Confirm the purity of your 1-methylpiperazine via ¹H NMR or GC-MS before starting the reaction. The presence of signals other than those corresponding to the desired product indicates impurities.
Potassium Cyanate (KOCN): This is a common and effective reagent. However, it can hydrolyze to ammonia and carbonate in the presence of moisture. Ensure it is a fine, dry powder. The reaction of 1-methylpiperazine with potassium cyanate in an acidic aqueous solution is a well-established method.[1]
Urea: When used as a starting material, urea can decompose upon heating to generate isocyanic acid (HNCO), which then reacts with the amine.[2] This method often requires higher temperatures, which can lead to other side reactions. The quality of the urea should be high, as impurities can interfere with the reaction.
Alternative: 1-Chloroformyl-4-methylpiperazine: This activated intermediate can be synthesized from N-methylpiperazine and triphosgene (or a safer equivalent) and then reacted with ammonia.[3] While this adds a step, it can provide a cleaner reaction profile.
Caption: Key checkpoints for starting material validation.
Q3: My reagents are pure. Could my reaction conditions (solvent, temperature, time) be the problem?
Absolutely. The reaction conditions dictate the kinetics and thermodynamics of the synthesis, directly influencing both the reaction rate and the formation of byproducts.
Solvent Choice:
The solvent plays a critical role. For the reaction with potassium cyanate, an aqueous acidic medium (like acetic acid in water) is often used to generate isocyanic acid in situ, which is the reactive species.[1]
Aqueous Acid: Facilitates the formation of isocyanic acid (HNCO) from KOCN. The 1-methylpiperazine, being a base, will be protonated, and the reaction proceeds via the nucleophilic attack of the free amine on HNCO.
Aprotic Solvents (e.g., DCM, THF): If using a pre-formed carbamoylating agent like a carbamoyl chloride, an anhydrous aprotic solvent is necessary to prevent hydrolysis.[] The choice of solvent can affect solubility and reaction rates.
Solvent System
Typical Temperature (°C)
Key Considerations
Water / Acetic Acid
25 - 50
Ideal for KOCN. Controls exotherm, but product isolation requires careful pH adjustment and extraction.
Dichloromethane (DCM)
0 - 25
Used with acyl chlorides. Volatile, easy to remove. Must be anhydrous.
Tetrahydrofuran (THF)
25 - 66 (reflux)
Good general-purpose aprotic solvent. Must be anhydrous. Higher boiling point allows for heating if needed.
Acetonitrile (MeCN)
25 - 82 (reflux)
Polar aprotic solvent, can improve solubility of some starting materials. Must be anhydrous.
Temperature and Reaction Time:
Insufficient Heat/Time: The reaction may not go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting reagent has been consumed.
Excessive Heat/Time: Can lead to the degradation of the product or starting materials and promote side reactions. For instance, at high temperatures, urea can decompose into undesired products.
Recommended Protocol: Synthesis via Potassium Cyanate
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in a 1:1 mixture of water and acetic acid. Cool the flask in an ice bath to 0-5 °C.
Reagent Addition: Dissolve potassium cyanate (1.2 eq) in a minimum amount of water. Add this solution dropwise to the stirred 1-methylpiperazine solution, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with 1% triethylamine).
Work-up: Once the reaction is complete, cool the mixture in an ice bath again. Carefully add a 5N NaOH solution to basify the mixture to a pH of ~10-11.[1]
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform. The product has some water solubility, so multiple extractions are crucial to maximize recovery.[5]
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethyl acetate/heptane) or column chromatography.
Q4: I see multiple spots on my TLC plate. What are the likely side reactions, and how can I prevent them?
Side products are a primary cause of low isolated yield. In this synthesis, the most common side reactions involve the reactivity of the piperazine nitrogens and the carbamoylating agent.
1. Bis-Carbamoylation:
The most significant side reaction is the formation of the symmetrically disubstituted product, piperazine-1,4-dicarboxamide . This occurs if both nitrogen atoms of a piperazine molecule (if unmethylated piperazine is present as an impurity) or a second molecule of 1-methylpiperazine reacts with the carbamoylating agent. While less likely with 1-methylpiperazine due to steric hindrance from the methyl group on one nitrogen, it can still occur under harsh conditions or with highly reactive carbamoylating agents.
Prevention: Use a slight excess of 1-methylpiperazine relative to the carbamoylating agent. This ensures the carbamoylating agent is the limiting reagent, reducing the statistical probability of a second reaction.
2. Symmetrical Urea Formation:
If using an isocyanate-based route, the isocyanate intermediate can react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea, consuming your intermediate.
Prevention: Ensure strictly anhydrous reaction conditions. Use dry solvents and inert atmosphere (Nitrogen or Argon) if you are working with sensitive isocyanates or carbamoyl chlorides.
Caption: Desired reaction pathway versus a common side reaction.
Q5: My reaction seems complete, but I lose a lot of product during work-up and purification. How can I improve my recovery?
Product loss during isolation is a common and often underestimated problem. 4-Methylpiperazine-1-carboxamide has a degree of water solubility due to its polar amine and amide functionalities, which can lead to significant losses during aqueous work-ups.
Improving Extraction Efficiency:
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This deprotonates any remaining piperazine starting material and the product, maximizing their solubility in the organic solvent.
Choice of Solvent: Dichloromethane (DCM) or chloroform are generally more effective than diethyl ether or ethyl acetate for extracting polar compounds from water.[5]
Multiple Extractions: Perform at least 3-5 extractions with your chosen organic solvent to ensure maximum recovery from the aqueous phase.
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
Purification Strategy:
Crystallization: This is often the most effective method for purification on a larger scale. Experiment with different solvent systems to find optimal conditions. A common choice is recrystallization from a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol), often with an anti-solvent (e.g., hexanes, heptane) to induce precipitation.[5]
Column Chromatography: If crystallization is ineffective or impurities are very similar in polarity to the product, silica gel column chromatography is a viable option. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:Methanol) is typically effective. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the product from streaking on the silica gel.
References
BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY.
Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
"how to reduce impurities in 4-methylpiperazine-1-carboxamide synthesis"
Welcome to the technical support center for the synthesis of 4-methylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-methylpiperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Understanding the Synthesis and Potential Impurities
The synthesis of 4-methylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with a source of a carbonyl group, often an isocyanate or a precursor that generates an isocyanate in situ. Common synthetic routes include the reaction of N-methylpiperazine with urea or with an isocyanate equivalent. The polarity and basicity of the product, along with the reactivity of the intermediates, can lead to the formation of several impurities.
Common Synthetic Pathway and Impurity Formation
A prevalent method for synthesizing 4-methylpiperazine-1-carboxamide is the reaction of N-methylpiperazine with a suitable carbamoylating agent. A key intermediate in many of these reactions is an isocyanate, which is highly reactive.[1][2]
Diagram: Synthetic Pathway and Potential Side Reactions
"troubleshooting poor reproducibility in assays with 4-methylpiperazine-1-carboxamide"
Status: Active Ticket ID: MPC-T492 Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2] Executive Summary: Why Your Assay is Failing You are likely encountering poor reproducibility with 4-met...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: MPC-T492
Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]
Executive Summary: Why Your Assay is Failing
You are likely encountering poor reproducibility with 4-methylpiperazine-1-carboxamide (CAS: 42155-00-0) due to a "Triad of Instability" inherent to this chemical class: Hygroscopicity, Protonation Sensitivity, and Surface Adsorption. [1][2]
This molecule is not a passive reagent; it is a highly polar, basic urea derivative.[2] Standard "weigh-and-dissolve" protocols often result in effective concentrations varying by 10-20% between batches, while minor pH fluctuations in your assay buffer can alter the compound's binding affinity by orders of magnitude.[1][2]
This guide replaces standard operating procedures with self-validating protocols designed to eliminate these variables.
Part 1: The Foundation – Stock Solution Integrity[2]
The Issue: "Phantom" Concentration Drift
User Report: "I weighed 10 mg, but the mass spec signal suggests I only have 8 mg in solution."
Root Cause: 4-methylpiperazine-1-carboxamide is hygroscopic.[1][2] The piperazine ring and urea moiety form hydrogen bonds with atmospheric water.[2] When you weigh "10 mg" of solid stored on a shelf, you are often weighing 8.5 mg of compound and 1.5 mg of water.[2]
Protocol A: The "Dry-Weight" Correction System
Do not rely on the label weight. Validate the effective mass.
Desiccation Cycle:
Store the solid source material in a vacuum desiccator over
(Phosphorus Pentoxide) or activated silica gel for at least 24 hours before weighing.[2]
Critical Step: Allow the container to equilibrate to room temperature before opening to prevent condensation.[1][2]
(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
Data Table: Impact of Storage on Effective Concentration
Storage Condition
Time
Water Uptake (% w/w)
Effective Conc. of "10mM" Stock
Benchtop (Ambient)
4 Hours
~2.5%
9.75 mM
4°C Fridge (Improper Seal)
1 Week
~12.0%
8.80 mM
Desiccator (Vacuum)
1 Month
<0.5%
9.95 mM
Part 2: Assay Conditions – The pH Trap
The Issue: Potency Shifts with pH
User Report: "My IC50 shifted 5-fold when I switched from PBS (pH 7.4) to Tris (pH 8.0)."
Root Cause: The N4-methyl nitrogen is basic (Predicted pKa
8.5 - 9.0).[1][2] The N1-carboxamide is neutral.[1][2]
At pH 7.4: The molecule is >95% protonated (Cationic).[1][2]
At pH 8.5: The molecule is ~50% protonated / 50% neutral.[1][2]
If your protein target binds the neutral form, a shift from pH 7.4 to 8.0 dramatically increases the "active" fraction of your inhibitor, artificially enhancing potency.[2]
Visualization: Protonation State Workflow
Caption: Figure 1. The pH-dependent ionization switch.[1][2] Small pH errors near the pKa (approx 8.[2]5) cause massive shifts in the ratio of cationic to neutral species, altering both solubility and binding kinetics.[2]
Protocol B: Buffering for Reproducibility
Buffer Selection: Avoid Phosphate buffers (PBS) if possible, as their buffering capacity weakens near pH 8.[1][2]5. Use Tris or HEPES for assays in the pH 7.5–8.5 range.[1][2]
The "Final Well" Check: Measure the pH of the final assay well containing the compound.[2] High concentrations of the basic piperazine can shift the pH of weak buffers, creating a feedback loop of error.[2]
Part 3: Analytical Troubleshooting (LC-MS)
The Issue: Ghost Peaks and Carryover
User Report: "I see peaks in my blank injections after running high concentrations."
Root Cause: Piperazines are notorious for "tailing" and surface adsorption on stainless steel and silica-based C18 columns due to interaction with residual silanols.[1][2]
Troubleshooting Guide: LC-MS Optimization
Symptom
Adjustment
Mechanism
Peak Tailing
Add 0.1% Formic Acid + 5mM Ammonium Formate
Ion pairing/buffering reduces silanol interaction.[1][2]
Carryover
Switch Needle Wash to 50:50 MeOH:H2O + 0.1% Ammonia
Basic wash deprotonates the piperazine, washing it off metal surfaces.[1][2]
Retention Drift
Use HILIC Column (e.g., Silica or Amide)
Retains polar/basic compounds better than C18 without aggressive ion pairing.[2]
Part 4: Stability & Degradation[1][3]
Warning: While the urea linkage is relatively stable, the N-methyl group is susceptible to oxidative dealkylation or N-oxide formation under light/air exposure.[1][2]
Diagnostic Workflow: Is it Degradation?
Caption: Figure 2. Diagnostic logic for distinguishing chemical degradation from physical precipitation.
References
PubChem. (2025).[1][2][3][4][5] 4-methylpiperazine-1-carboxamide (Compound Summary).[1][2][3][5] National Library of Medicine.[1][2]
[Link]
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data.[1][2] (Validates pKa trends for N-methylpiperazine derivatives).
[Link]
Nevalainen, T., et al. (2014).[1][2][6] Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][6] Bioorganic & Medicinal Chemistry.[1][2][6] (Context for assay conditions and binding properties).
[Link]
Weber, M., et al. (2021).[1][2] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.[1][2][7][8] (Protocol grounding for qNMR validation of hygroscopic amines).
[Link]
Technical Support Center: Optimizing the Acylation Step in Piperazine Carboxamide Synthesis
Welcome to the Technical Support Center for optimizing the acylation of piperazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine this crit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for optimizing the acylation of piperazine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine this critical synthetic step. Drawing from established protocols and field experience, this resource provides in-depth solutions to common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the acylation of piperazine derivatives?
A1: The primary challenge is achieving selective mono-acylation versus di-acylation.[1] Due to the symmetrical nature of the piperazine ring, both nitrogen atoms are nucleophilic and can react with the acylating agent, leading to the formation of the undesired 1,4-di-substituted byproduct.[1] Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-acylated product.[2]
Q2: What are the typical reaction conditions for a piperazine acylation?
A2: A widely used method is the Schotten-Baumann reaction.[1] This involves reacting the piperazine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3] The reaction is often carried out in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0°C to room temperature.[4][5]
Q3: How does the choice of base impact the reaction?
A3: The base is critical for neutralizing the HCl generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[1][3] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), or an aqueous solution of sodium hydroxide or potassium carbonate.[1][6] The choice of base can influence the reaction rate and selectivity. For instance, using an aqueous base creates a biphasic system which can sometimes improve selectivity.[3]
Q4: Can I use a carboxylic acid directly instead of an acyl chloride?
A4: Direct coupling of a carboxylic acid and an amine is generally inefficient due to the competing acid-base reaction that forms a stable salt.[4] To facilitate the reaction, the carboxylic acid must first be activated. This is commonly achieved by converting it to a more electrophilic species like an acyl chloride (using reagents such as thionyl chloride or oxalyl chloride) or by using peptide coupling reagents.[4][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Mono-Acylated Product
Symptoms:
Significant amount of unreacted piperazine starting material observed by TLC or LC-MS.
Low isolated yield of the final product.
Possible Causes & Solutions:
Cause
Scientific Rationale
Suggested Solution
Insufficient Acylating Agent
An inadequate amount of the electrophile will naturally lead to incomplete conversion of the starting piperazine.
Use a slight excess (1.0 - 1.1 equivalents) of the acylating agent to drive the reaction to completion.[5] Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material.
Inactivated Piperazine
The piperazine starting material can be protonated by the HCl byproduct, rendering it non-nucleophilic and halting the reaction.[1][3]
Ensure at least a stoichiometric amount (and often a slight excess, 2.0 - 2.2 equivalents) of a suitable base (e.g., triethylamine, DIEA) is used to scavenge the acid.[5]
Poor Solubility of Reactants
If the reactants are not fully dissolved, the reaction will be slow and incomplete.
Choose a solvent that effectively dissolves both the piperazine derivative and the acylating agent. Common choices include DCM, THF, acetonitrile, or DMF.[8][9] Gentle heating may be required in some cases, but be mindful of potential side reactions at elevated temperatures.[6]
Low Reactivity of Acylating Agent
Carboxylic acid anhydrides or esters are less reactive than acyl chlorides and may require more forcing conditions.[1]
If using a less reactive acylating agent, consider increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP).[10] Alternatively, convert the carboxylic acid to the more reactive acyl chloride.[4]
Problem 2: Formation of Significant Amounts of Di-Acylated Byproduct
Symptoms:
A major byproduct is observed with a higher molecular weight corresponding to the di-acylated piperazine.
Difficulty in purifying the desired mono-acylated product from the di-acylated impurity.
Possible Causes & Solutions:
Cause
Scientific Rationale
Suggested Solution
Excess Acylating Agent
Using a large excess of the acylating agent will drive the reaction towards the thermodynamically stable di-substituted product.
Carefully control the stoichiometry. Use no more than a slight excess (1.0 - 1.1 equivalents) of the acylating agent.[5] Consider adding the acylating agent dropwise to the piperazine solution to maintain a low instantaneous concentration of the electrophile.[11]
High Reaction Temperature
Higher temperatures can provide the activation energy needed to overcome the steric hindrance of the second acylation, promoting the formation of the di-acylated product.
Perform the reaction at a lower temperature (e.g., 0°C or even -78°C) to favor kinetic control and mono-acylation.[4]
Use of a Protecting Group
To ensure mono-acylation, one of the piperazine nitrogens can be temporarily protected.
Use a protecting group like tert-butoxycarbonyl (Boc) to protect one of the amine functionalities.[2] The remaining free amine can then be acylated, followed by deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid).[2]
In-situ Formation of Mixed Anhydrides
A convenient method to achieve mono-acylation is through the in-situ formation of a mixed anhydride, which can offer greater steric hindrance to prevent the second acylation.[12]
React the carboxylic acid with trimethylacetyl chloride in the presence of triethylamine to form a bulky mixed anhydride in situ, which then reacts with piperazine.[12]
Problem 3: Difficult Purification of the Piperazine Carboxamide
Symptoms:
The product is a viscous oil that is difficult to handle.
Co-elution of the product with impurities during column chromatography.
Low recovery after purification.
Possible Causes & Solutions:
Cause
Scientific Rationale
Suggested Solution
High Polarity and Basicity
The presence of the free basic nitrogen in the piperazine ring makes the product highly polar and can lead to tailing on silica gel chromatography.[13]
Acid-Base Extraction: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.[12]
Formation of Salts
If the workup is not properly neutralized, the product may exist as a salt, which can have different solubility properties.
Ensure the reaction is properly quenched with a base like saturated aqueous sodium bicarbonate to neutralize any excess acid before extraction.[5]
Crystallization as a Salt
For crystalline products, purification can often be achieved by forming a salt.
Dissolve the crude product in a suitable solvent (e.g., ethanol-ether) and add an acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt, which can then be collected by filtration.[6] The free base can be regenerated if necessary.[13]
Use of Specialized Purification Techniques
For particularly challenging separations, alternative purification methods may be necessary.
Consider using ion-exchange chromatography or treating the crude product with activated carbon to remove certain impurities.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Mono-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Dissolve the Piperazine: In a round-bottom flask, dissolve the piperazine derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 - 2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[5]
Cool the Mixture: Cool the stirring solution to 0°C using an ice bath.
Add the Acyl Chloride: Add the acyl chloride (1.0 - 1.1 equivalents) dropwise to the cooled solution over a period of 15-30 minutes.
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 1-3 hours).[5]
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[5]
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[16]
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, crystallization, or acid-base extraction as needed.[5][13]
Visualizations
Workflow for Troubleshooting Low Yield in Piperazine Acylation
Caption: Troubleshooting decision tree for low product yield.
Reaction Scheme: Mono- vs. Di-acylation of Piperazine
Caption: Competing pathways in piperazine acylation.
References
CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents.
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - 5z.com. Available at: [Link]
EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents.
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
US2643255A - Method of preparing piperazine compounds and a new type of compound produced thereby - Google Patents.
Amide Synthesis - Fisher Scientific. Available at: [Link]
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences. Available at: [Link]
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. Available at: [Link]
US2919275A - Purification of piperazine - Google Patents.
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. Available at: [Link]
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. Available at: [Link]
Schotten Baumann Reaction - BYJU'S. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available at: [Link]
Reactions of acetylenic acid esters with piperazine derivatives - ResearchGate. Available at: [Link]
Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives - Organic Chemistry Portal. Available at: [Link]
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF - ResearchGate. Available at: [Link]
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. | Request PDF - ResearchGate. Available at: [Link]
WO1997010222A1 - Method for preparing piperazines - Google Patents.
Technical Support Center: Investigating the Degradation Pathways of 4-Methylpiperazine-1-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-methylpiperazine-1-carboxamide. This guide provides troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-methylpiperazine-1-carboxamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of studying the metabolic fate of this compound. While direct literature on the degradation of 4-methylpiperazine-1-carboxamide is limited, we can extrapolate from the well-documented metabolism of other piperazine-containing compounds to inform our experimental design and address potential challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when beginning their investigation into the degradation of 4-methylpiperazine-1-carboxamide.
Q1: What are the likely metabolic pathways for 4-methylpiperazine-1-carboxamide based on its structure?
A1: Based on the metabolism of other piperazine derivatives, the degradation of 4-methylpiperazine-1-carboxamide is likely to proceed through several key pathways. The primary sites for metabolic modification are the N-methyl group, the piperazine ring itself, and the carboxamide moiety.
The most probable metabolic transformations include:
N-Demethylation: The removal of the methyl group from the piperazine nitrogen is a common metabolic step for many N-methylated piperazine compounds.[1][2] This would result in the formation of piperazine-1-carboxamide.
Piperazine Ring Oxidation: Oxidation of the carbon atoms on the piperazine ring can lead to the formation of hydroxylated metabolites. This can be a prelude to further oxidation or ring cleavage.
Piperazine Ring Cleavage: More extensive metabolism can lead to the opening of the piperazine ring, resulting in various linear amine metabolites.[2]
Hydrolysis of the Carboxamide: The carboxamide group could potentially undergo hydrolysis, although this is generally a slower metabolic reaction compared to oxidation.
Q2: Which enzymes are most likely responsible for the metabolism of 4-methylpiperazine-1-carboxamide?
A2: The metabolism of piperazine-containing drugs is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][3][4] Based on studies of similar compounds, the key CYP isozymes to investigate are:
CYP3A4: This is a major human drug-metabolizing enzyme and is frequently involved in the metabolism of piperazine derivatives.[1][3]
CYP2D6: Another critical CYP isozyme that has been shown to metabolize piperazine-containing compounds.[1][5]
CYP1A2 and CYP2C19: These enzymes have also been implicated in the metabolism of some piperazine-type compounds and should be considered in your investigation.[1]
Q3: What in vitro experimental systems are recommended for studying the degradation of 4-methylpiperazine-1-carboxamide?
A3: A tiered approach using different in vitro systems is recommended to build a comprehensive metabolic profile.
Experimental System
Purpose
Key Considerations
Human Liver Microsomes (HLM)
To identify Phase I metabolites and determine the intrinsic clearance of the compound.[6]
HLM contains a high concentration of CYP enzymes but lacks cytosolic enzymes and cofactors for some Phase II reactions.
Hepatocytes
To study both Phase I and Phase II metabolism, as well as potential drug transport.
Provide a more complete picture of hepatic metabolism as they contain a full complement of metabolic enzymes and cofactors.
Recombinant CYP Enzymes
To pinpoint which specific CYP isozymes are responsible for the observed metabolic pathways.[1][5]
Allows for the individual contribution of each enzyme to be assessed.
S9 Fraction
To investigate both microsomal and cytosolic metabolism.
A mixture of microsomes and cytosol, providing a broader range of metabolic enzymes than microsomes alone.
Q4: How can I identify the metabolites of 4-methylpiperazine-1-carboxamide?
A4: The gold standard for metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][7] This technique allows for the separation of the parent compound from its metabolites and provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of unknown metabolites.
Part 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
Guide 1: Low or No Metabolism Observed in Human Liver Microsomes
Issue: After incubating 4-methylpiperazine-1-carboxamide with HLM, you observe very little or no formation of metabolites.
Potential Cause
Troubleshooting Step
Scientific Rationale
Compound Stability
Assess the stability of the compound in the incubation buffer without cofactors (e.g., NADPH) to check for non-enzymatic degradation.
The compound may be chemically unstable under the incubation conditions (pH, temperature), leading to degradation that is not enzyme-mediated.
Low Enzyme Activity
Ensure the HLM is of high quality and has been stored correctly. Run a positive control with a known substrate for the major CYP enzymes.
Improper storage or handling of HLM can lead to a loss of enzymatic activity.
Inappropriate Cofactor Concentration
Optimize the concentration of NADPH, the primary cofactor for CYP enzymes.
Insufficient cofactor levels can be rate-limiting for the metabolic reaction.
Metabolism by Non-CYP Enzymes
Consider that metabolism may be occurring via enzymes not highly expressed in microsomes, such as cytosolic enzymes.
In this case, experiments with S9 fraction or hepatocytes would be more appropriate.
Guide 2: Difficulty in Identifying Specific CYP Isozymes Involved
Issue: You observe metabolism in HLM, but experiments with chemical inhibitors or recombinant enzymes yield ambiguous results.
Potential Cause
Troubleshooting Step
Scientific Rationale
Inhibitor Specificity
Use a panel of selective chemical inhibitors at appropriate concentrations. Be aware of potential off-target effects.
Chemical inhibitors can have overlapping specificity for different CYP isozymes. Using multiple inhibitors can help to build a clearer picture.
Multiple Enzyme Contribution
It is possible that several CYP isozymes contribute to the metabolism of a single metabolite.
In such cases, a combination of recombinant enzyme data and chemical inhibition studies is necessary to dissect the relative contributions of each enzyme.
Atypical Enzyme Kinetics
The metabolism may not follow simple Michaelis-Menten kinetics.
Consider more complex kinetic models if the initial rate data does not fit a standard curve.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Metabolic Stability Assay in Human Liver Microsomes
Prepare the Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and 4-methylpiperazine-1-carboxamide (final concentration 1 µM).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 4-methylpiperazine-1-carboxamide at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life and intrinsic clearance.
Diagram 1: Proposed Degradation Pathways of 4-Methylpiperazine-1-carboxamide
Caption: Proposed metabolic pathways for 4-methylpiperazine-1-carboxamide.
Diagram 2: Experimental Workflow for Metabolite Identification
Caption: A typical workflow for identifying metabolites of a test compound.
References
Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed. [Link]
The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Stork. [Link]
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online. [Link]
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. [Link]
Drug Metabolism & Pharmacokinetics Services. Eurofins Discovery. [Link]
A Comparative Guide to 4-Methylpiperazine-1-carboxamide and Other Piperazine Derivatives in Drug Discovery
Introduction: The Enduring Legacy of the Piperazine Scaffold In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility.[1][3] This duality allows piperazine-containing molecules to adeptly fit into the active sites of a diverse array of biological targets, including enzymes and receptors.[1] The nitrogen atoms serve as versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa).[1][4] These characteristics are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] Consequently, the piperazine moiety is a cornerstone in the design of drugs targeting a wide spectrum of diseases, from cancer and infectious agents to central nervous system (CNS) disorders.[2][6][7]
This guide provides a comparative analysis of 4-methylpiperazine-1-carboxamide against other notable piperazine derivatives. We will delve into their synthesis, physicochemical properties, and pharmacological activities, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Focus Compound: 4-Methylpiperazine-1-carboxamide
4-Methylpiperazine-1-carboxamide is a simple yet intriguing derivative of the piperazine core. Its structure features a methyl group at the N4 position and a carboxamide group at the N1 position. The methyl group can influence the compound's lipophilicity and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect" in medicinal chemistry.[8] The carboxamide group, with its hydrogen bond donor and acceptor capabilities, can play a crucial role in target engagement.
Physicochemical Properties of 4-Methylpiperazine-1-carboxamide:
Comparative Analysis with Other Piperazine Derivatives
The true potential of 4-methylpiperazine-1-carboxamide can be best understood through comparison with other piperazine derivatives. The selection of substituents on the piperazine ring dramatically influences the resulting compound's biological activity.
Structural Variants and Their Pharmacological Implications
The versatility of the piperazine scaffold is evident in the diverse pharmacological activities exhibited by its derivatives.[7] Modifications at the N1 and N4 positions are particularly common in drug design.
Arylpiperazines: The attachment of an aryl group (e.g., phenyl, pyridyl) to one of the nitrogen atoms is a common strategy in the development of CNS-active drugs.[6] Many antipsychotic and antidepressant medications feature this motif.[6][11] For example, Vortioxetine, an antidepressant, incorporates a phenylpiperazine moiety.[6]
Benzylpiperazines: Benzylpiperazine and its derivatives are known for their stimulant effects on the central nervous system.[6]
Acylpiperazines and Carboxamides: The introduction of an acyl or carboxamide group, as seen in our focus compound, can lead to a variety of biological activities, including enzyme inhibition.[12][13] For instance, piperazine-2-carboxamide derivatives have been explored as inhibitors of α-glucosidase and as potential agents for Alzheimer's disease.[13][14]
Sulfonylpiperazines: The incorporation of a sulfonyl group can also yield potent biologically active molecules.[15]
The following diagram illustrates the concept of the piperazine scaffold as a versatile core for generating diverse derivatives.
Caption: The versatile piperazine scaffold allows for diverse substitutions, leading to a wide range of pharmacological activities.
Experimental Data and Performance Comparison
A direct comparison of the biological activity of piperazine derivatives is best achieved through standardized in vitro and in vivo assays. The following table summarizes representative data for different classes of piperazine derivatives, highlighting the impact of structural modifications.
Compound/Derivative Class
Target/Activity
Key Experimental Finding
Reference
4-Methylpiperazine-1-carboxamide
General Building Block
Primarily used as a synthetic intermediate.[9][16]
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to characterize and compare piperazine derivatives.
Protocol 1: In Vitro Enzyme Inhibition Assay (Example: α-Glucosidase)
This protocol is adapted from methodologies used to evaluate pyrimidinyl-piperazine carboxamide derivatives.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
Test compounds (e.g., 4-methylpiperazine-1-carboxamide and other derivatives) dissolved in DMSO
Phosphate buffer (pH 6.8)
96-well microplate reader
Procedure:
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add 20 µL of various concentrations of the test compound to the wells.
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
Calculate the percentage of inhibition for each concentration of the test compound.
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices:
The use of pNPG as a substrate is standard because its hydrolysis by α-glucosidase produces a yellow-colored product (p-nitrophenol) that can be easily quantified spectrophotometrically.
Incubation at 37°C mimics physiological temperature.
DMSO is a common solvent for dissolving organic compounds for biological assays, but its final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol is based on studies evaluating the anti-inflammatory effects of piperazine derivatives.[17]
Objective: To assess the in vivo anti-inflammatory activity of a test compound.
Materials:
Male Wistar rats (180-220 g)
Carrageenan (1% w/v in saline)
Test compound
Vehicle (e.g., saline with 0.5% Tween 80)
Pletismometer
Procedure:
Fast the animals overnight with free access to water.
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Causality Behind Experimental Choices:
Carrageenan is a standard phlogistic agent used to induce acute, localized inflammation.
Measuring paw volume at multiple time points allows for the assessment of the time course of the anti-inflammatory effect.
The use of a vehicle control group is crucial to account for any effects of the administration procedure itself.
The following workflow diagram illustrates the general process of evaluating a novel piperazine derivative.
Caption: A generalized workflow for the discovery and development of novel piperazine-based drug candidates.
Conclusion: Strategic Selection of Piperazine Derivatives
The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry.[1][2] Its synthetic tractability and favorable physicochemical properties make it a recurring motif in successful drugs.[3][5] While 4-methylpiperazine-1-carboxamide itself is a relatively simple molecule, it serves as a valuable starting point and a representative of the broader class of piperazine carboxamides.
The comparative analysis presented in this guide underscores a critical principle in drug discovery: subtle changes in chemical structure can lead to profound differences in pharmacological activity. The choice of substituents on the piperazine ring dictates the compound's target selectivity, potency, and pharmacokinetic profile.[1][4] Therefore, a deep understanding of the structure-activity relationships within the piperazine class, supported by robust experimental data, is paramount for the rational design of new and effective therapeutic agents. Researchers and drug development professionals are encouraged to leverage the versatility of the piperazine scaffold, guided by the principles and data outlined herein, to advance the next generation of medicines.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source Not Available.
A Tale of Two Rings: Piperazine and Piperidine Deriv
Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24.
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753–780.
Synthesis of piperazines. Organic Chemistry Portal.
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024).
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
Structure‐activity relationship of antidepressant activity piperazine derivatives.
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Brito, A. F., et al. (2018). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
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Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. (2023, November 22).
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Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015, October 15). PubMed.
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Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). PMC.
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
A Senior Application Scientist's Guide to the Synthesis of 4-Methylpiperazine-1-carboxamide
Introduction Welcome, researchers, to a comprehensive analysis of synthetic methodologies for 4-methylpiperazine-1-carboxamide. This seemingly simple molecule is a crucial building block and intermediate in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome, researchers, to a comprehensive analysis of synthetic methodologies for 4-methylpiperazine-1-carboxamide. This seemingly simple molecule is a crucial building block and intermediate in medicinal chemistry and materials science. The piperazine carboxamide scaffold is prevalent in a wide array of pharmacologically active agents, making its efficient and scalable synthesis a topic of significant interest for drug development professionals.
The choice of a synthetic route is never arbitrary; it is a strategic decision dictated by factors including scale, cost, safety, and available equipment. A method perfectly suited for small-scale discovery may be untenable for pilot-plant production. This guide moves beyond a mere listing of reactions to provide a comparative analysis grounded in chemical principles and practical considerations. We will dissect three primary pathways, evaluating their mechanisms, operational parameters, and inherent advantages and disadvantages to empower you to make the most informed decision for your specific application.
Overview of Primary Synthetic Strategies
The synthesis of 4-methylpiperazine-1-carboxamide fundamentally involves the formation of a urea-type linkage at one of the nitrogen atoms of the 1-methylpiperazine ring. This can be achieved through several distinct chemical approaches, each centered on a different type of carbonyl source or activated intermediate. We will explore the following key strategies:
Direct Carboxamidation via Isocyanic Acid Precursors: This is arguably the most direct approach, involving the reaction of 1-methylpiperazine with a reagent that either is or generates isocyanic acid (HNCO) or a related electrophile in situ. We will examine two variants: the use of alkali metal cyanates and the reaction with pre-formed organic isocyanates.
The Carbamoyl Chloride Route (Phosgene-Free): A robust, two-step industrial method that proceeds via a stable carbamoyl chloride intermediate. This pathway offers excellent control and avoids the direct use of highly toxic gases like phosgene by employing a safer solid equivalent, triphosgene.
Alternative Amidation Reagents: This section will touch upon other modern reagents used for carboxamide formation, such as N,N'-Carbonyldiimidazole (CDI), which offers a mild and safe alternative for specific applications.
Below, we delve into the specifics of each method, providing both the theoretical underpinnings and practical, step-by-step protocols.
Method 1: Direct Carboxamidation with Cyanates and Isocyanates
This strategy leverages the high nucleophilicity of the secondary amine in 1-methylpiperazine to attack an electrophilic carbonyl carbon. The primary distinction lies in the choice and handling of the electrophilic partner.
1A. From Potassium Cyanate
This method represents a classic, cost-effective, and operationally simple approach to urea synthesis. It relies on the in-situ generation of isocyanic acid from an inexpensive and stable salt.
Causality and Mechanism:
The reaction is initiated by the protonation of potassium cyanate (KOCN) by an acid (in this case, acetic acid), which generates isocyanic acid (HNCO) in the reaction medium. The highly nucleophilic secondary amine of 1-methylpiperazine then performs a nucleophilic addition to the carbon of the isocyanic acid. A subsequent proton transfer yields the final, stable carboxamide product. The use of an aqueous acidic medium facilitates the generation of the reactive electrophile while also ensuring the amine starting material is sufficiently soluble.
Experimental Protocol: Synthesis via Potassium Cyanate[1]
Dissolution: Dissolve 1-[4-(p-fluorophenyl)butyl]piperazine (as a stand-in for 1-methylpiperazine from a patented example, 0.015 mole) in 25 mL of acetic acid containing 10% water.
Reagent Addition: At room temperature, add a solution of potassium cyanate (1.6 g) in 10 mL of water dropwise over 15 minutes.
Reaction: Stir the mixture for 15 hours at room temperature.
Workup: Add 50 mL of water and cool the mixture to 0°C. Slowly add 80 mL of 5N NaOH to basify the solution.
Isolation: Stir the resulting mixture for 4 hours. The crystalline product that precipitates is collected by filtration and washed with water.
1B. From Methyl Isocyanate
For illustrative purposes, a patent for a related compound demonstrates the direct reaction with an isocyanate.[1] To synthesize our target molecule, one would react 1-methylpiperazine with an unprotected isocyanate, which would require subsequent hydrolysis, or more practically, with a source of ammonia and a carbonylating agent. A more direct analogous reaction would be with a reagent like trimethylsilyl isocyanate followed by hydrolysis, or simply with isocyanic acid generated in situ, as shown with potassium cyanate. The direct use of a pre-formed alkyl isocyanate (like methyl isocyanate) would lead to an N-substituted urea. The protocol below is adapted from a patent describing the formation of an N-methyl urea from a piperazine derivative.[1]
Causality and Mechanism:
This reaction is a straightforward nucleophilic addition. The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of the isocyanate. This one-step process is typically fast and high-yielding, driven by the formation of a stable urea bond. The choice of an aprotic solvent like toluene prevents any unwanted side reactions of the highly reactive isocyanate.
Experimental Protocol: Synthesis via Methyl Isocyanate (for N-methyl derivative)[1]
Reagent Preparation: Prepare a solution of methyl isocyanate (0.017 mole) in 35 mL of toluene.
Reaction Setup: In a separate flask, dissolve 1-methylpiperazine (0.017 mole) in 20 mL of toluene. Cool this solution to 5°C.
Addition: Add the methyl isocyanate solution dropwise to the stirred 1-methylpiperazine solution over 20 minutes, maintaining the temperature at 5°C.
Reaction Completion: After the addition, allow the mixture to warm and stir at 30-40°C for 2 hours.
Isolation: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.
Method 2: The Carbamoyl Chloride Route (via Triphosgene)
This method is a staple for larger-scale synthesis due to its high efficiency and the stability of the key intermediate, 1-chloroformyl-4-methylpiperazine. It replaces the direct use of hazardous phosgene gas with triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that decomposes in the presence of a nucleophile to generate phosgene in situ.
Causality and Mechanism:
The synthesis is a two-step process.
Step 1: Formation of the Carbamoyl Chloride. 1-Methylpiperazine acts as the nucleophile, reacting with the in-situ-generated phosgene. This forms the 1-chloroformyl-4-methylpiperazine intermediate, which is typically isolated as its stable hydrochloride salt.
Step 2: Amination. The isolated carbamoyl chloride is a reactive acylating agent. It readily reacts with ammonia in a second step to displace the chloride and form the final carboxamide product.
Experimental Protocol: Synthesis of 1-Chloroformyl-4-methylpiperazine HCl[2]
Reaction Setup: In a reactor equipped with a stirrer and a reflux condenser, add N-methylpiperazine (1 mole) and toluene (10 times the mass of N-methylpiperazine).
Triphosgene Addition: While stirring, add triphosgene (0.40 moles) in portions to the solution.
Reaction: Heat the mixture to a reaction temperature of 85-95°C and maintain for 5 hours.
Isolation: After the reaction is complete, cool the mixture. The product, 1-chloroformyl-4-methylpiperazine hydrochloride, will precipitate.
Purification: Collect the solid product by filtration and wash with toluene to obtain the purified intermediate. A reported yield is 95% with a purity of 99.5%.
Experimental Protocol: Amination of Carbamoyl Chloride
Suspension: Suspend the 1-chloroformyl-4-methylpiperazine hydrochloride (1 mole) in a suitable organic solvent (e.g., dichloromethane or THF) at 0°C.
Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension or add a solution of aqueous ammonium hydroxide.
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Workup: Filter the reaction mixture to remove ammonium chloride byproduct.
Isolation: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpiperazine-1-carboxamide.
CDI is a versatile and safe coupling reagent that serves as another effective phosgene equivalent. It is particularly useful for small-scale and discovery chemistry applications where mild conditions and ease of workup are prioritized.
Causality and Mechanism:
This method would also proceed in two conceptual steps, though often performed in one pot. First, CDI would react with ammonia (or an ammonia source like ammonium chloride) to form an activated imidazole-1-carboxamide. This species is highly susceptible to nucleophilic attack. In the second step, 1-methylpiperazine is added, which displaces the imidazole leaving group to form the desired urea product. The primary byproduct is imidazole, which is water-soluble and generally easy to remove during workup.
Experimental Protocol: General Procedure using CDI[3]
Activation (Hypothetical Step): In a round bottom flask, react N,N'-Carbonyldiimidazole (CDI) (1.2 equivalents) with a source of ammonia in an aprotic solvent like THF or acetonitrile at room temperature to form the acylimidazole intermediate.
Nucleophilic Addition: To this mixture, add 1-methylpiperazine (1.0 equivalent).
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete.
Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with dilute acid (to remove unreacted 1-methylpiperazine and imidazole) and then with brine. Dry the organic layer and concentrate to obtain the product. Further purification can be achieved via column chromatography or recrystallization.
The synthesis of 4-methylpiperazine-1-carboxamide can be approached through several viable pathways, with the optimal choice being highly dependent on the specific needs of the researcher or organization.
For small-scale, discovery-phase synthesis , where speed, mild conditions, and ease of purification are paramount, the CDI-mediated approach (Method 3) is an excellent choice, despite the higher reagent cost. The Potassium Cyanate method (Method 1A) is also a strong contender due to its operational simplicity and low cost, provided the longer reaction time is not a limiting factor.
For large-scale industrial production , the Carbamoyl Chloride route (Method 2) is unequivocally the superior strategy.[2] Its two-step nature allows for the isolation of a stable, high-purity intermediate, which provides excellent process control and leads to a high-quality final product. The use of triphosgene mitigates the significant hazards associated with phosgene gas, making it a well-established and scalable industrial process.
By understanding the underlying chemistry and practical considerations of each method, scientists can strategically select the synthesis route that best aligns with their objectives, ensuring an efficient, safe, and cost-effective path to obtaining this valuable chemical intermediate.
References
CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. [Link]
EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
Comparative Profiling of 4-Methylpiperazine-1-Carboxamide: Pharmacological Cross-Reactivity and Structural Applications
Executive Summary 4-Methylpiperazine-1-carboxamide (MPC) (CAS: 410261) occupies a unique dual niche in pharmacology. It functions both as a bioactive metabolite of the antifilarial standard Diethylcarbamazine (DEC) and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methylpiperazine-1-carboxamide (MPC) (CAS: 410261) occupies a unique dual niche in pharmacology. It functions both as a bioactive metabolite of the antifilarial standard Diethylcarbamazine (DEC) and as a critical solubility-enhancing pharmacophore in modern Type II kinase inhibitor design.
This guide objectively analyzes the cross-reactivity profile of MPC. Unlike rigid templates, we structure this analysis around its two distinct operational modes:
As a Metabolite: Its intrinsic activity on GABAergic and Arachidonic Acid pathways relative to DEC.
As a Structural Motif: Its influence on kinase selectivity and off-target binding when used as a solvent-front "tail."
Part 1: Molecular & Physicochemical Profiling
To understand cross-reactivity, we must first establish the physicochemical divergence between MPC and its parent/analog, DEC. The removal of the ethyl groups significantly alters the hydrogen bonding landscape, shifting the molecule from a lipophilic permeator to a polar H-bond donor.
Table 1: Physicochemical Comparison of MPC and DEC
Feature
4-Methylpiperazine-1-carboxamide (MPC)
Diethylcarbamazine (DEC)
Implication for Cross-Reactivity
Structure
Primary Amide (-CONH₂)
Tertiary Amide (-CONEt₂)
MPC acts as both H-bond donor & acceptor; DEC is acceptor only.
LogP
~ -1.07 (Hydrophilic)
~ 0.7 - 1.2 (Lipophilic)
DEC crosses BBB/membranes easily; MPC is restricted, reducing CNS off-target effects.
Metabolic Role
Downstream Metabolite (N-deethylation)
Parent Drug
MPC represents the "polar exit" strategy of the DEC scaffold.
Receptor Affinity
Moderate (GABA_inv), Low (GABA_mam)
High (GABA_inv), Low (GABA_mam)
Primary amide allows tighter specific binding in polar pockets but reduces non-specific membrane intercalation.
Part 2: Pharmacological Cross-Reactivity (The Metabolite Axis)
In this context, MPC functions as an active metabolite. Research indicates that while DEC is the primary drug, its N-deethylated metabolites (including MPC) retain bioactivity against microfilariae, albeit with altered potency and selectivity profiles.
GABA Receptor Modulation (Invertebrate vs. Mammalian)
The piperazine core is a known GABA mimetic.[1] Cross-reactivity concerns arise when distinguishing between the target (nematode GABA-gated Cl- channels) and the off-target (mammalian GABA-A receptors).
Mechanism: MPC retains the cationic nitrogen (at physiological pH) required to interact with the GABA binding pocket. However, the primary carboxamide group creates a distinct electrostatic footprint compared to the diethyl-substituted amide of DEC.
Cross-Reactivity Verdict:
Nematode (Target): MPC acts as a weak agonist, contributing to the flaccid paralysis of parasites. It is less potent than DEC in vitro but contributes to the in vivo "sustaining" effect of the drug.
Mammalian (Off-Target): The high polarity (LogP < 0) restricts MPC's blood-brain barrier (BBB) penetration compared to DEC, theoretically reducing the risk of CNS-mediated GABAergic side effects (e.g., sedation or excitation) common with lipophilic piperazines.
Arachidonic Acid Pathway Interference
DEC's mechanism involves the inhibition of the host/parasite Arachidonic Acid (AA) metabolic pathway, specifically 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX-1).
MPC Activity: As a metabolite, MPC retains the piperazine ring necessary for interfering with AA metabolism, but the loss of the diethyl "hydrophobic anchor" reduces its inhibitory potency against COX enzymes.
Clinical Implication: This reduced cross-reactivity with host COX enzymes suggests MPC contributes less to the anti-inflammatory side effects (or benefits) seen with DEC therapy, acting more purely as a clearance signal.
Visualization: Metabolic & Signaling Pathways
The following diagram illustrates the metabolic generation of MPC from DEC and its subsequent interaction points.
Caption: Metabolic conversion of DEC to MPC and comparative receptor cross-reactivity profiles.
Part 3: Structural Cross-Reactivity (The Kinase Inhibitor Axis)
In drug discovery, MPC is frequently utilized as a "tail" moiety in Type II Kinase Inhibitors (e.g., targeting Aurora, Rho, or Plasmodium kinases). Here, "cross-reactivity" refers to kinase selectivity (selectivity profiling).
The "Solvent-Front" Effect
Kinase inhibitors often use the MPC moiety to extend into the solvent-exposed region of the ATP binding pocket.
Selectivity Mechanism: The primary amide of MPC acts as a hydrogen bond donor (via -NH₂) and acceptor (via =O). This dual capability allows for specific water-mediated bridges with kinase hinge regions or solvent-front residues (e.g., Asp/Glu residues).
Advantage over Diethyl-amide (DEC): The bulky diethyl group of DEC often clashes sterically with the solvent channel. The primary amide of MPC is sterically compact, allowing it to fit into tighter pockets, thereby reducing promiscuous binding (improving selectivity).
Key Finding: When appended to a scaffold (e.g., a phenyl-amino-pyrimidine), the MPC tail often decreases lipophilicity and increases solubility , which correlates with reduced non-specific protein binding and lower off-target toxicity compared to alkyl-piperazine analogs.
Part 4: Experimental Protocols
To validate the cross-reactivity of MPC in your specific application, use the following self-validating protocols.
Assess motility at 1h, 24h, and 48h using an inverted microscope.
Scoring: 4 (active) to 0 (immobile/paralyzed).
Validation: If MPC acts via GABA cross-reactivity, Picrotoxin should reverse the paralysis. If paralysis persists, investigate non-GABA mechanisms (e.g., oxidative stress).
Objective: Assess if the MPC moiety introduces off-target kinase inhibition.
System: ADP-Glo™ Kinase Assay (Promega) or similar radiometric assay.
Panel: Select a representative panel (e.g., Aurora A, ROCK1, CSF-1R, and a "housekeeping" kinase like MAPK).
Procedure:
Synthesize a "Probe Compound" containing the MPC tail attached to a standard hinge-binder (e.g., a simple pyrimidine scaffold).
Compare against a "Control Compound" with a non-polar tail (e.g., N-methylpiperazine without carboxamide).
Data Analysis:
Calculate IC50 for both compounds.
Interpretation: If the MPC-probe shows >10-fold loss of potency against off-targets compared to the non-polar control, the carboxamide is conferring selectivity via specific solvent-front H-bonding.
References
Pharmacology of Diethylcarbamazine & Metabolites
Macrofilaricidal activity of metabolites of diethylcarbamazine.[2][3] PubMed.
Benchmarking Guide: 4-Methylpiperazine-1-carboxamide (4-MPC) vs. Optimized Therapeutics
The following guide benchmarks 4-methylpiperazine-1-carboxamide (4-MPC) —a privileged pharmacophore fragment—against its fully elaborated therapeutic analogs. This analysis treats 4-MPC (CAS: 42155-00-0) as the core scaf...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks 4-methylpiperazine-1-carboxamide (4-MPC) —a privileged pharmacophore fragment—against its fully elaborated therapeutic analogs.
This analysis treats 4-MPC (CAS: 42155-00-0) as the core scaffold , benchmarking its baseline activity against optimized "Known Inhibitors" in two distinct therapeutic classes: Anthelmintics (specifically Diethylcarbamazine) and FAAH Inhibitors (specifically URB597/PF-04457845).
Executive Summary: The Scaffold vs. The Drug
In modern drug discovery, 4-methylpiperazine-1-carboxamide (4-MPC) represents a "privileged fragment." While it possesses intrinsic biological activity, it primarily serves as the structural anchor for two major classes of inhibitors.
This guide benchmarks 4-MPC against:
Diethylcarbamazine (DEC): The gold-standard anthelmintic, where 4-MPC is the N-deethylated metabolite.
URB597 (KDS-4103): A potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, where the 4-MPC core is elaborated into an aryl urea to achieve nanomolar potency.
Key Finding: 4-MPC exhibits "Fragment-Like" characteristics—high ligand efficiency (LE) but low absolute potency (IC50 > 10 µM)—whereas its substituted analogs achieve nanomolar efficacy through hydrophobic interactions and covalent capture.
Mechanistic Benchmarking
The Anthelmintic Pathway (Arachidonic Acid Modulation)
Context: DEC is used to treat lymphatic filariasis.[1] Its mechanism involves modulating the arachidonic acid pathway in microfilariae, making them susceptible to the host immune system.[1]
4-MPC (The Metabolite): As the fully N-deethylated metabolite of DEC, 4-MPC retains weak interaction with the target (COX-1/LOX pathways in parasites) but lacks the lipophilicity required for effective membrane permeation and parasite paralysis.
DEC (The Drug): The N,N-diethyl substitution increases logP (approx 0.7 vs -1.0 for 4-MPC), drastically improving bioavailability and binding affinity.
4-MPC (The Core): The piperazine urea moiety aligns with the FAAH catalytic tunnel. However, without a "leaving group" or hydrophobic tail (like the biphenyl or aryl group in URB compounds), 4-MPC cannot induce the conformational change required for the catalytic Serine-241 attack.
URB597 (The Inhibitor): Adds a hydrophobic cyclohexyl/phenyl tail to the 4-MPC core. This acts as a "recognition element," positioning the carbonyl for nucleophilic attack by Ser-241, leading to irreversible carbamylation.
Pathway Visualization (FAAH Inhibition)
Caption: Mechanism of FAAH inhibition. 4-MPC acts as the 'Binding Anchor' but requires the 'Hydrophobic Tail' (present in URB597) to stabilize the transition state and permit irreversible inhibition.
Comparative Performance Data
The following data synthesizes structure-activity relationship (SAR) studies comparing the naked scaffold (4-MPC) against optimized inhibitors.
Table 1: Potency & Physicochemical Profile[3]
Compound
Structure Class
Target
IC50 / EC50
LogP
Ligand Efficiency (LE)
4-MPC
Primary Carboxamide
FAAH / COX
> 50 µM (Weak)
-1.07
Low (Non-specific)
Diethylcarbamazine
N,N-Diethyl Carboxamide
Microfilarial COX
~5 µM (EC50)
0.72
High (Optimized)
URB597
Aryl Urea (Carbamate)
FAAH
4.6 nM (IC50)
3.54
High (Potent)
PF-04457845
Piperazine Urea
FAAH
7.2 nM (IC50)
2.80
Very High
Analysis:
Lipophilicity Gap: 4-MPC is highly polar (LogP -1.07). This prevents it from accessing the deep hydrophobic pocket of FAAH or crossing the parasitic cuticle effectively compared to DEC.
Potency Shift: Elaborating 4-MPC into URB597 results in a >10,000-fold increase in potency against FAAH.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.
Workflow:
Preparation: Dissolve 4-MPC and URB597 in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100 µM).
Incubation (Pre-Equilibrium): Incubate FAAH (50 ng/well) with inhibitor for 30 minutes at 37°C. Crucial: This allows the covalent bond formation for URB597; 4-MPC will only equilibrate.
Objective: Compare 4-MPC vs. DEC on Brugia malayi (or C. elegans as a surrogate).
Workflow:
Culture: Maintain L3/L4 larvae in RPMI-1640 + 10% FBS.
Treatment: Plate 10 larvae per well. Treat with:
Group A: DEC (10 µM - 1 mM)
Group B: 4-MPC (10 µM - 1 mM)
Scoring: Score motility at 24h and 48h using a 0-4 scale (4=active, 0=immobile).
Causality Check: Add Arachidonic Acid (50 µM) to the media. If the inhibition is specific (DEC-like), adding exogenous arachidonic acid may partially rescue the phenotype.
Synthesis & Screening Workflow
For researchers utilizing 4-MPC as a starting block for library generation, follow this logic flow to ensure structural integrity.
Caption: Optimization workflow transforming the 4-MPC fragment into potent inhibitors via lipophilic tuning.
References
Mileni, M., et al. (2008). "Structure-guided inhibitor design for human FAAH." Proceedings of the National Academy of Sciences, 105(48), 18720-18725. Link
Ahn, K., et al. (2009). "Discovery and characterization of a highly potent and selective aminopyridine-based inhibitor of fatty acid amide hydrolase (PF-04457845)." Chemistry & Biology, 16(4), 411-420. Link
McGarry, H. F., et al. (2005). "The mechanism of action of diethylcarbamazine: a role for the arachidonic acid metabolic pathway." Filaria Journal, 4, 4. Link
PubChem Compound Summary. (2024). "4-Methylpiperazine-1-carboxamide (CID 410261)."[4] National Center for Biotechnology Information. Link
Nevalainen, T., et al. (2014).[5] "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH)."[5] Bioorganic & Medicinal Chemistry, 22(21), 5863-5872. Link
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methylpiperazine-1-carboxamide
Introduction 4-Methylpiperazine-1-carboxamide and its derivatives, such as Diethylcarbamazine, are compounds of interest in the pharmaceutical industry, notably as anthelmintic agents[1]. Ensuring the quality, safety, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Methylpiperazine-1-carboxamide and its derivatives, such as Diethylcarbamazine, are compounds of interest in the pharmaceutical industry, notably as anthelmintic agents[1]. Ensuring the quality, safety, and efficacy of pharmaceutical products containing such active pharmaceutical ingredients (APIs) is paramount. This necessitates the development and validation of robust analytical methods to quantify the API, detect and quantify impurities, and assess product stability. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-methylpiperazine-1-carboxamide, grounded in scientific principles and regulatory expectations. As a small, polar molecule, 4-methylpiperazine-1-carboxamide presents unique challenges for chromatographic analysis, which this guide will address with practical, field-proven insights.
The Imperative of Method Validation: Adhering to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications[2][3][4][5]. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the cornerstone for this process, ensuring that analytical methods are reliable, accurate, and consistent[2][3][6]. A validated analytical method provides confidence in the quality of the data generated throughout the drug development lifecycle.
The key validation parameters that must be assessed, as stipulated by ICH Q2(R1), include:
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components[4].
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range[5].
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[5].
Accuracy: The closeness of test results obtained by the method to the true value[6].
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility[4][6].
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[6].
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[4].
Comparative Analysis of Analytical Methods for 4-Methylpiperazine-1-carboxamide
The selection of an appropriate analytical method for 4-methylpiperazine-1-carboxamide depends on the intended application, such as routine quality control, stability testing, or bioanalysis. Given its polar nature and lack of a strong chromophore, different strategies are required for its sensitive and specific determination. We will compare three common and powerful techniques: High-Performance Liquid Chromatography with UV detection following derivatization (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Method 1: HPLC-UV with Pre-column Derivatization
Rationale and Expertise:
4-Methylpiperazine-1-carboxamide, like many small aliphatic amines, lacks a UV-absorbing chromophore, making direct detection by HPLC-UV challenging at low concentrations[7]. Pre-column derivatization with a UV-active agent is a well-established strategy to overcome this limitation. A common derivatizing agent for primary and secondary amines is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the amine to form a stable, highly UV-active product[7]. This approach allows for sensitive quantification using widely available HPLC-UV instrumentation.
Experimental Protocol:
1. Derivatization Procedure:
a. Prepare a stock solution of 4-methylpiperazine-1-carboxamide standard and sample solutions in a suitable diluent (e.g., methanol).
b. To 1.0 mL of the standard/sample solution, add 1.0 mL of a borate buffer solution (pH 9.0).
c. Add 1.0 mL of a 1 mg/mL solution of NBD-Cl in methanol.
d. Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.
e. Cool the mixture to room temperature and add 1.0 mL of 0.1 M HCl to stop the reaction.
f. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
Column: A polar-embedded C18 column (e.g., Aqua, Hydro) is recommended to provide good retention and peak shape for the polar derivative[8]. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Gradient elution with a mixture of Acetonitrile and 0.1% Formic Acid in water. The use of an acidic modifier like formic acid helps to improve peak shape and is compatible with mass spectrometry if method transfer is considered[9].
Validation Data Summary (Expected Performance based on similar compounds[7]):
Validation Parameter
Expected Result
Linearity (r²)
> 0.999
Range
30 - 350 ppm
Accuracy (% Recovery)
98.0 - 102.0%
Precision (%RSD)
< 2.0%
LOD
~10 ppm
LOQ
~30 ppm
Robustness
Unaffected by minor changes in flow rate, temperature, and mobile phase composition.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Expertise:
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification and analysis in complex matrices like biological fluids[10][11]. For 4-methylpiperazine-1-carboxamide, LC-MS/MS can provide direct analysis without the need for derivatization. The high selectivity of Multiple Reaction Monitoring (MRM) mode minimizes interferences from endogenous matrix components[12]. The use of a deuterated internal standard can compensate for matrix effects and variations in instrument response, leading to highly accurate and precise results[10].
Experimental Protocol:
1. Sample Preparation (for plasma samples):
a. To 100 µL of plasma sample, add an internal standard (e.g., 4-methylpiperazine-1-carboxamide-d8).
b. Perform protein precipitation by adding 300 µL of cold acetonitrile.
c. Vortex and centrifuge the samples.
d. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred for retaining highly polar compounds that are not well-retained on traditional C18 columns[13][14]. A bare silica or an amide-bonded phase would be a good starting point.
Mobile Phase: A gradient of acetonitrile (weak solvent) and an aqueous buffer like 10 mM ammonium formate (strong solvent) is typically used in HILIC[13].
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization Mode: Positive Electrospray Ionization (ESI+) is suitable due to the presence of basic nitrogen atoms that can be readily protonated[9].
MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
Executive Summary: The "Zero-Discharge" Mandate Immediate Action Required: 4-methylpiperazine-1-carboxamide (CAS: 42155-00-0) is a water-soluble organic base with significant environmental mobility and potential aquatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Zero-Discharge" Mandate
Immediate Action Required: 4-methylpiperazine-1-carboxamide (CAS: 42155-00-0) is a water-soluble organic base with significant environmental mobility and potential aquatic toxicity.[1][2][3] Under no circumstances should this compound be discharged into municipal sewage systems or laboratory sinks. [1][2][3][4]
Regulatory Status: Unlisted (not P or U listed) but likely exhibits D002 (Corrosivity) characteristics depending on concentration.[1][2][3]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactive potential.[3] This compound features a piperazine ring—a cyclic diamine—where one nitrogen is methylated and the other is carbamylated.[3][4]
High Nitrogen content (approx. 29%) necessitates NOx control during incineration.[1][2][3][4]
Physical State
Solid (typically) or Viscous Liquid
Determines packaging requirements (Drum vs. Pail).[1][2][3]
Basicity
Tertiary amine present
Incompatible with strong acids and oxidizers.[3][4] Potential D002 Waste.[3][4][5]
Solubility
Highly Water Soluble
High Risk of groundwater contamination if landfilled.[3][4]
GHS Signal
DANGER
Requires specific PPE (Face Shield) during waste transfer.[1][2][3][4]
Expert Insight: The carboxamide moiety stabilizes one nitrogen, reducing its nucleophilicity compared to bare piperazine.[3][4] However, the N-methyl nitrogen remains a basic center.[1][2][3] Consequently, waste streams containing this compound will be alkaline.[3][4] Mixing this waste with acidic waste streams (like acid chlorides) can generate heat and spatter, posing a severe safety risk.[1]
Pre-Disposal Logic: The "Why" Behind the Protocol
Effective disposal is not just about compliance; it is about chemical hygiene.[3][4]
NOx Generation: The three nitrogen atoms in the structure will oxidize to Nitrogen Oxides (NOx) during combustion.[3][4] Standard laboratory trash incinerators may not be equipped to scrub these gases.[3][4] Requirement: Send to a licensed TSDF (Treatment, Storage, and Disposal Facility) with rotary kiln incineration capabilities.[1]
Aquatic Toxicity: Piperazine derivatives act as GABA agonists in invertebrates (hence their use as anthelmintics like Diethylcarbamazine).[2][3][4] Release into waterways can disrupt local ecosystems.[3][4] Requirement: Zero drain disposal.[1][2][3][4]
Corrosivity (RCRA D002): While not a listed waste, concentrated solutions often exceed pH 12.[3][4]5. Requirement: pH testing prior to stream consolidation.[3][4]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Debris)
Applicable to: Expired reagent, contaminated gloves, spill cleanup materials.[1]
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).[1][3][4]
Packaging: Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar or a double-lined fiber drum.[1][2][3][4]
Why HDPE? It is resistant to the basic nature of piperazines.[3][4]
Labeling: Mark the container with the standard hazardous waste label.
If pH < 12.5 but contains flammable solvents: Code as D001 (Ignitable) .[2][3][4]
Consolidation:
Organic Solvents: Combine with "Basic Organic Waste" streams.[3][4]
Aqueous Solutions: Adjust pH to between 5 and 9 using dilute sulfuric acid if and only if your facility permits elementary neutralization.[3][4] Otherwise, segregate as "Basic Aqueous Waste."[3][4]
Container: Use UN-rated steel drums (for organics) or poly drums (for aqueous bases).[2][3][4]
Warning: Do not use aluminum containers, as alkaline amines can react with aluminum to release hydrogen gas.[3][4]
Visualizing the Workflow
The following decision tree illustrates the logical flow for categorizing and disposing of this specific compound.
Figure 1: Decision logic for segregating and packaging piperazine-based waste streams to ensure regulatory compliance and safety.
Emergency Spill Response
In the event of a benchtop spill, immediate action prevents exposure and facility contamination.
Evacuate & Ventilate: Clear the immediate area.[3][4][6] Although vapor pressure is low, dust inhalation is a risk.[3][4]
PPE Up: Don nitrile gloves (double gloving recommended), a lab coat, and safety goggles (not just glasses—eye damage risk is high).[1][2][3]
Containment:
Liquids: Surround with an inert absorbent (Vermiculite or Sand).[2][3][4] Do not use sawdust (combustible reaction risk with some amines).[2][3][4]
Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop.[3][4]
Neutralization (Optional but Recommended): If the spill is large and liquid, apply a weak acid neutralizer (e.g., citric acid) until pH is neutral before collecting.[1][3]
Disposal: Place all cleanup materials into a hazardous waste bag, label as "Contaminated Debris (Piperazine Derivative)," and process as Solid Waste (Scenario A).
Regulatory Compliance (RCRA & EPA)
RCRA Classification: 4-methylpiperazine-1-carboxamide is not explicitly listed on the P or U lists [1].[1][2][3] However, the generator is responsible for determining characteristics.[3][4]
Characteristic of Corrosivity (D002): Applies if the waste is aqueous and has a pH ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
TSCA Status: Ensure the compound is listed on the TSCA inventory if used for commercial purposes.[3][4] For R&D, the "R&D Exemption" usually applies, provided the material is used under the supervision of a technically qualified individual.[1]
References
U.S. Environmental Protection Agency. (2023).[2][3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3][4] [Link]3]
Code of Federal Regulations. (2023). 40 CFR § 261.22 - Characteristic of corrosivity.[2][3] eCFR.[3][4] [Link]3]
National Center for Biotechnology Information. (2023).[2][3][4] PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide.[1][2][3] PubChem.[3][4] [Link]3]
Occupational Safety and Health Administration (OSHA). (2012).[2][3][4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[3][4] [Link]3]